2-(1H-Indol-4-YL)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJNAOLVFGLFTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502328 | |
| Record name | (1H-Indol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16176-74-2 | |
| Record name | (1H-Indol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-4-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-Indol-4-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-4-YL)acetic acid, an isomer of the well-studied plant hormone indole-3-acetic acid (auxin), is a molecule of growing interest in the fields of medicinal chemistry and drug development. Understanding its fundamental physicochemical properties is paramount for predicting its behavior in biological systems, designing effective delivery systems, and developing robust analytical methods. This technical guide provides a comprehensive overview of the available data on the physicochemical characteristics of this compound, details relevant experimental protocols for their determination, and presents a logical workflow for its characterization.
Physicochemical Data Summary
A critical aspect of drug discovery and development is the thorough characterization of a compound's physical and chemical properties. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. The following table summarizes the available quantitative data for this compound. It is important to note that experimentally determined values for some properties of this specific isomer are not widely available in the literature; therefore, predicted values from computational models are also included and clearly designated.
| Property | Value | Method | Reference |
| Molecular Formula | C₁₀H₉NO₂ | - | PubChem |
| Molecular Weight | 175.18 g/mol | - | PubChem |
| Melting Point | Not available | Experimental | - |
| Boiling Point | 415.0 ± 20.0 °C | Predicted | ChemicalBook |
| Solubility | |||
| in Water | Not available | Experimental | - |
| in Ethanol | Not available | Experimental | - |
| in DMSO | Not available | Experimental | - |
| pKa | 4.43 ± 0.30 | Predicted | ChemicalBook |
| LogP | Not available | Experimental | - |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized and well-documented experimental procedures. Below are detailed methodologies for the key experiments cited, which can be adapted for the characterization of this compound.
Melting Point Determination
Principle: The melting point of a pure crystalline solid is a characteristic physical property. It is recorded as a range of temperatures from the point at which the first drop of liquid appears to the temperature at which the entire solid has melted. A narrow melting point range is indicative of high purity.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount of the compound into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.
-
Measurement:
-
Digital Apparatus: The capillary tube is placed in the sample holder of the melting point apparatus. The heating rate is set to a rapid value initially to determine an approximate melting range. The experiment is then repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. The assembly is then immersed in the oil of a Thiele tube, and the side arm is heated gently with a micro-burner. The temperature is carefully monitored.
-
-
Data Recording: The temperature at which the first liquid droplet is observed (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. It is a crucial parameter for formulation development and for understanding a compound's behavior in biological fluids.
Apparatus:
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Temperature-controlled shaker or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure (Shake-Flask Method):
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Equilibration: The vials are placed in a temperature-controlled shaker or water bath (typically at 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It is a measure of the strength of an acid in solution and is critical for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Apparatus:
-
pH meter (calibrated)
-
Potentiometric titrator or UV-Vis spectrophotometer
-
Burette
-
Stir plate and stir bar
-
Standardized solutions of acid and base (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure (Potentiometric Titration):
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
LogP Determination
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. The logarithm of this ratio is LogP, a key indicator of a molecule's lipophilicity, which influences its ability to cross biological membranes.
Apparatus:
-
Separatory funnel or vials
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, GC-MS)
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
Procedure (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., the aqueous phase). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.
Logical and Experimental Workflows
The characterization of a novel compound like this compound follows a logical progression of experiments. The following diagram illustrates a typical workflow for its physicochemical characterization.
Signaling Pathways
While specific signaling pathways for this compound have not been extensively elucidated in the literature, its structural similarity to indole-3-acetic acid (IAA) suggests that it may interact with similar biological targets. IAA is known to be a key regulator of gene expression in plants through the canonical TIR1/AFB signaling pathway. It is also known to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway in mammalian systems, which plays a role in regulating gut motility.
The following diagram illustrates a generalized workflow for investigating the potential interaction of this compound with a signaling pathway, using the AHR pathway as a hypothetical example.
Conclusion
This technical guide consolidates the currently available physicochemical information for this compound and provides standardized protocols for its experimental determination. While there are still gaps in the experimental data for this particular isomer, the provided methodologies and workflows offer a robust framework for its comprehensive characterization. Further research to determine the experimental values for properties such as melting point, solubility, and logP, as well as to investigate its biological activities and associated signaling pathways, will be crucial for unlocking the full potential of this intriguing molecule in drug discovery and development.
Indole-4-Acetic Acid: An Obscure Isomer in the World of Auxins
Despite extensive investigation into the biological activities of indole-based compounds, a comprehensive technical guide on indole-4-acetic acid remains elusive due to a significant lack of available scientific literature. While its isomer, indole-3-acetic acid (IAA), is the most abundant and well-studied natural auxin, playing a pivotal role in plant growth and development, indole-4-acetic acid appears to be a largely uninvestigated and likely biologically insignificant molecule in this context.
This report summarizes the current state of knowledge, or lack thereof, regarding the biological activity, synthesis, signaling pathways, and quantitative data for indole-4-acetic acid, addressing the core requirements of a technical guide for researchers, scientists, and drug development professionals.
Lack of Evidence for Biological Activity
Comprehensive searches of scientific databases reveal a stark absence of studies detailing the biological activity of indole-4-acetic acid as a plant growth regulator or in any other biological system. The vast body of research on auxins focuses almost exclusively on indole-3-acetic acid and its synthetic analogues. While some studies have explored the impact of substitutions at the 4-position of the indole ring of IAA (e.g., 4-chloroindole-3-acetic acid and 4-trifluoromethylindole-3-acetic acid), these are derivatives of the active isomer, indole-3-acetic acid. The parent compound, indole-4-acetic acid, is conspicuously absent from these comparative studies, suggesting it may possess negligible auxin activity.
Synthesis and Commercial Availability
Signaling Pathways and Mechanisms of Action: An Uncharted Territory
There is no published information on the signaling pathways or molecular mechanisms of action for indole-4-acetic acid. The well-documented auxin signaling pathway, involving the TIR1/AFB receptors and Aux/IAA transcriptional repressors, has been elucidated through studies with indole-3-acetic acid. There is no evidence to suggest that indole-4-acetic acid interacts with these receptors or triggers any downstream signaling events. Consequently, no signaling pathway diagrams can be generated.
Quantitative Data: A Void in the Literature
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of indole-4-acetic acid are not available because such experiments have not been published. Standard auxin bioassays, such as the Avena coleoptile test or root elongation assays, could theoretically be used to evaluate its activity. However, the absence of any published results from such assays implies that either the experiments were not performed or the results were not significant enough for publication.
Conclusion
A Comprehensive Technical Guide to 2-(1H-Indol-3-YL)acetic acid as a Plant Growth Regulator
Abstract
2-(1H-Indol-3-YL)acetic acid, commonly known as Indole-3-acetic acid (IAA), is the most abundant and physiologically significant naturally occurring auxin in plants.[1][2][3] This technical guide provides an in-depth examination of IAA's role as a primary plant growth regulator. It covers the core molecular signaling pathways, detailed experimental protocols for bioactivity assessment, and quantitative data on its physiological effects. This document serves as a foundational resource for professionals engaged in plant science research and the development of novel agricultural and horticultural solutions.
Introduction: The Central Role of Indole-3-Acetic Acid (IAA)
Indole-3-acetic acid (IAA) is a derivative of indole and the principal member of the auxin class of plant hormones.[2] It is synthesized primarily in the apical buds and young leaves of plants from the amino acid tryptophan.[2][3][4] As a signaling molecule, IAA is fundamental to nearly every aspect of plant growth and development, including cell division, elongation, and differentiation.[2][5] Its effects are concentration-dependent, often promoting growth at low concentrations while being inhibitory at higher levels.[6][7] IAA orchestrates complex developmental programs such as root and shoot development, organogenesis, and responses to environmental cues like light (phototropism) and gravity (gravitropism).[8]
Physiological Effects and Quantitative Data
The influence of IAA on plant physiology is multifaceted and strictly dependent on its concentration and the plant tissue . High concentrations that promote shoot elongation can be inhibitory to root growth.[6] The following tables summarize key quantitative data regarding IAA's efficacy in various applications.
Table 1: Effective Concentrations of IAA in Plant Growth Regulation
| Physiological Response | Plant Species/Tissue | Effective IAA Concentration | Notes |
| Root Initiation | Stem Cuttings (General) | 10 mg/L | Application to the base of cuttings enhances adventitious root formation.[9] |
| Chickpea (Cicer arietinum) | 40 mg/L | Optimal concentration for promoting root growth in this species.[9] | |
| Cell Elongation | Avena sativa (Oat) Coleoptiles | 0.1 µM to 500 µM | Standard range for observing elongation in classical bioassays.[5] |
| Root Growth Inhibition | Arabidopsis thaliana | > 1 nM | Physiological concentrations in the nanomolar range typically suppress root elongation.[10][11] |
| Flowering Promotion | Pineapple (Ananas comosus) | Widely used commercially | Induces flowering, leading to synchronized fruit set.[3] |
| Parthenocarpy | Tomato (Solanum lycopersicum) | Varies | Induces the development of fruit without fertilization.[3] |
| Nitrogen Fixation | Mung Bean (Vigna radiata) | 10⁻⁸ M to 10⁻⁶ M | Significantly enhances nodule formation and nitrogenase activity.[12] |
Table 2: Sensitivity of Bioassays to IAA
| Bioassay | Organism/Tissue | Detection Range | Key Measurement |
| Avena Curvature Test | Avena sativa Coleoptile | 30 - 1000 µg/L | Angle of curvature is proportional to the logarithm of the concentration.[13] |
| Avena Straight-Growth Test | Avena sativa Coleoptile Sections | Proportional to concentration | Elongation of segments is measured.[14] |
| Root Growth Inhibition Test | Various seedlings (e.g., Cress, Radish) | Starting from ~1 pM - 1 nM | Inhibition of primary root elongation compared to a control.[11][15] |
Molecular Mechanism: The TIR1/AFB Signaling Pathway
IAA exerts its control over gene expression through a well-defined nuclear signaling pathway. This pathway allows for rapid transitions between transcriptional repression and activation. The core components are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][4][16]
Mechanism of Action:
-
Low Auxin State: In the absence or at low concentrations of IAA, Aux/IAA repressor proteins bind to ARF transcription factors. This heterodimerization prevents ARFs from binding to auxin-responsive elements (AuxREs) in the promoters of target genes, thereby repressing their transcription.[1][17]
-
High Auxin State: When IAA concentrations increase, the hormone acts as a "molecular glue," promoting the formation of a co-receptor complex between the TIR1/AFB F-box protein and an Aux/IAA repressor.[18][19]
-
Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome.[4][18]
-
Gene Activation: The degradation of the Aux/IAA repressor frees the ARF transcription factor, which can then bind to AuxREs and activate the transcription of auxin-responsive genes, leading to various physiological effects like cell elongation.[19][20]
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. ncert.nic.in [ncert.nic.in]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biologydiscussion.com [biologydiscussion.com]
- 7. Indole Broad-Spectrum Plant Growth Regulator Auxin Indole 3 Acetic Acid IAA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 8. Indole Acetic Acid (IAA): The Natural Plant Growth Hormone [jindunchemical.com]
- 9. How to Use Indole Acetic Acid for Plant Growth [powergrown.com]
- 10. The Effects of High Steady State Auxin Levels on Root Cell Elongation in Brachypodium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Avena geo-curvature test : A quick and simple bioassay for auxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 19. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife [elifesciences.org]
- 20. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Auxin: A Technical Guide to the Natural Occurrence of 2-(1H-Indol-4-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA), the most common and physiologically active auxin in plants, plays a pivotal role in regulating nearly every aspect of their growth and development.[1][2][3] This technical guide provides a comprehensive overview of the natural occurrence of 2-(1H-Indol-4-YL)acetic acid (indole-3-acetic acid), its biosynthesis, and the methodologies for its detection and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the multifaceted roles of this essential phytohormone.
Natural Occurrence of Indole-3-Acetic Acid
Indole-3-acetic acid is not exclusive to the plant kingdom; it is also synthesized by a wide array of microorganisms, including fungi and bacteria, many of which are found in close association with plants.[1][2][4]
In Plants
IAA is predominantly synthesized in actively growing regions of plants, such as the apical buds of shoots and the very young leaves.[2] From these sites of synthesis, it is transported throughout the plant to regulate a multitude of developmental processes, including cell elongation and division, which are fundamental to overall plant growth.[5] The concentration of IAA varies significantly among different plant tissues and developmental stages.
Table 1: Concentration of Indole-3-Acetic Acid in Various Plant Tissues
| Plant Species | Tissue | IAA Concentration (pmol/g FW) | Reference |
| Arabidopsis thaliana | Shoots | ~20-40 | [6] |
| Arabidopsis thaliana | Roots | ~10-30 | [6] |
| Oryza sativa (Rice) | Seedlings | - | [7] |
| Bambusa tulda | Seedlings | 10.28 µg/ml | [8] |
Note: Concentrations can vary based on developmental stage, environmental conditions, and analytical methods used.
In Microorganisms
A significant portion of rhizosphere bacteria, estimated to be around 80%, are capable of producing IAA.[1] This microbial IAA can influence the host plant's physiology.[1] Similarly, many fungal species, including endophytic and mycorrhizal fungi, synthesize and secrete IAA, which can play a role in the symbiotic or pathogenic interactions with their host plants.[2][4]
Table 2: Indole-3-Acetic Acid Production by Selected Microorganisms
| Microorganism | Condition | IAA Concentration (µg/mL) | Reference |
| Klebsiella SGM 81 | With L-tryptophan | - | [9] |
| Fungal Strain CL 1-2-7 | Culture filtrate | 50.66 | [10] |
| Fungal Strain CL 1-2-6A | Culture filtrate | 3.5 | [10] |
| Endophytic Bacteria | With 5 mg/mL tryptophan | Variable | [11] |
Note: IAA production by microorganisms is often dependent on the presence of precursors like L-tryptophan in the growth medium.
Biosynthesis of Indole-3-Acetic Acid
Plants and microorganisms synthesize IAA through several distinct pathways, which can be broadly categorized as tryptophan-dependent and tryptophan-independent.[1][2][12]
Tryptophan-Dependent Pathways
The majority of IAA biosynthesis occurs via pathways that utilize the amino acid tryptophan as a precursor.[3] Four primary tryptophan-dependent pathways have been identified in plants and microorganisms:[1][12]
-
Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered the main pathway in plants, involving the conversion of tryptophan to indole-3-pyruvic acid by the TAA family of aminotransferases, followed by the conversion of IPyA to IAA by the YUC family of flavin monooxygenases.[13]
-
Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to tryptamine, which is then converted to indole-3-acetaldehyde and subsequently to IAA.[1]
-
Indole-3-Acetamide (IAM) Pathway: Tryptophan is converted to indole-3-acetamide, which is then hydrolyzed to form IAA. This pathway is well-studied in bacteria.[1]
-
Indole-3-Acetonitrile (IAN) Pathway: Tryptophan is converted to indole-3-acetaldoxime and then to indole-3-acetonitrile, which is finally converted to IAA.
Tryptophan-Independent Pathway
Evidence also suggests the existence of a tryptophan-independent pathway for IAA biosynthesis, where IAA is synthesized from a precursor other than tryptophan, possibly indole or indole-3-glycerol phosphate.[12][14][15] This pathway is thought to be particularly important during early embryogenesis in some plants.[14]
Diagram 1: Overview of IAA Biosynthesis Pathways
References
- 1. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. savemyexams.com [savemyexams.com]
- 6. researchgate.net [researchgate.net]
- 7. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Auxin biosynthesis: a simple two-step pathway converts tryptophan to indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tryptophan-independent auxin biosynthesis contributes to early embryogenesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tryptophan-Independent Indole-3-Acetic Acid Synthesis: Critical Evaluation of the Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Technical Guide to Indole-4-Acetic Acid and Indole-3-Acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-3-acetic acid (IAA) is the most ubiquitous and physiologically important auxin in plants, playing a pivotal role in virtually every aspect of their growth and development. Its isomer, indole-4-acetic acid, is less studied but presents an intriguing subject for comparative analysis to understand the stringent structural requirements for auxin activity. This technical guide provides a detailed comparative overview of the structural, physicochemical, and biological properties of indole-4-acetic acid and indole-3-acetic acid. It includes a summary of their quantitative data, detailed experimental protocols for their synthesis and analysis, and visualizations of relevant biological pathways to facilitate a deeper understanding for researchers in plant biology, chemical biology, and drug development.
Introduction
Auxins are a class of plant hormones that are critical for regulating a wide array of physiological processes, including cell elongation and division, tissue differentiation, apical dominance, and responses to light and gravity. The primary and most well-characterized native auxin is indole-3-acetic acid (IAA).[1][2] Its structural isomers, such as indole-4-acetic acid, are not as well-characterized, and their comparative analysis can provide valuable insights into the structure-activity relationships that govern auxin perception and signaling. This guide aims to consolidate the available technical information on both indole-3-acetic acid and indole-4-acetic acid to serve as a comprehensive resource for the scientific community.
Structural Comparison
The fundamental difference between indole-3-acetic acid and indole-4-acetic acid lies in the point of attachment of the acetic acid side chain to the indole ring. In indole-3-acetic acid, the side chain is at the C3 position of the indole nucleus, whereas in indole-4-acetic acid, it is at the C4 position. This seemingly minor positional change has significant implications for the molecule's three-dimensional structure, electronic distribution, and interaction with biological receptors.
Chemical Structures:
-
Indole-3-Acetic Acid (IAA):
-
Indole-4-Acetic Acid:
-
IUPAC Name: 2-(1H-indol-4-yl)acetic acid
-
CAS Number: 16176-74-2[4]
-
Physicochemical Properties
The difference in the substitution pattern on the indole ring influences the physicochemical properties of these two isomers. A summary of their key properties is presented in the table below.
| Property | Indole-3-Acetic Acid (IAA) | Indole-4-Acetic Acid |
| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ |
| Molecular Weight | 175.18 g/mol [3] | 175.18 g/mol [4] |
| Melting Point | 165-169 °C[5] | Not available |
| pKa | ~4.75 | Not available |
| LogP (o/w) | 1.41[3] | 1.5 (Predicted)[4] |
| Water Solubility | Insoluble[2] | Not available |
| Solubility in Organic Solvents | Soluble in ethanol, methanol, DMSO, and sparingly in chloroform.[6] | Not available |
| Appearance | White to off-white crystalline powder.[6] | Not available |
Biological Activity and Signaling Pathways
Indole-3-Acetic Acid: The Archetypal Auxin
Indole-3-acetic acid is a potent plant growth regulator that exerts its effects by binding to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which can then regulate the transcription of auxin-responsive genes, leading to a wide range of physiological effects.[2]
Indole-4-Acetic Acid: An Enigma in Auxin Biology
Direct comparative studies on the auxin activity of indole-4-acetic acid are scarce in the literature. However, studies on methylated derivatives of IAA, including 4-methyl-IAA (4-Me-IAA), provide some insights. These studies have shown that the position of the methyl group on the indole ring significantly influences the molecule's lipophilicity and electronic properties, which are critical for biological activity.[7] It is plausible that the altered position of the acetic acid side chain in indole-4-acetic acid would similarly affect its interaction with the TIR1/AFB receptor complex, potentially leading to reduced or altered auxin activity. Further research is required to elucidate the precise biological role, if any, of indole-4-acetic acid in plants.
Experimental Protocols
Synthesis of Indole-3-Acetic Acid
A common and convenient method for the synthesis of indole-3-acetic acid is the reaction of indole with glycolic acid in the presence of a base at high temperatures.[2]
Materials:
-
Indole
-
Glycolic acid
-
Potassium hydroxide (or other suitable base)
-
High-pressure autoclave
-
Water
-
Hydrochloric acid
-
Ether (for extraction)
Procedure:
-
Charge a high-pressure autoclave with indole, potassium hydroxide, and aqueous glycolic acid.
-
Heat the sealed autoclave to 250°C with rocking or stirring for approximately 18 hours.
-
Cool the reaction mixture and add water to dissolve the resulting potassium indole-3-acetate.
-
Extract the aqueous solution with ether to remove any unreacted indole.
-
Acidify the aqueous phase with hydrochloric acid to precipitate the crude indole-3-acetic acid.
-
Collect the precipitate by filtration and recrystallize from hot water to obtain purified indole-3-acetic acid.[8]
Synthesis of Indole-4-Acetic Acid Derivatives
Analytical Methods for Separation and Quantification
High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of indole acetic acid isomers and their metabolites.
General HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% acetic acid) and methanol is commonly used.[9]
-
Flow Rate: Typically around 1.0 mL/min.[9]
-
Detection:
-
UV Detection: Wavelengths around 220 nm or 280 nm are often used for detection.
-
Fluorescence Detection: For higher sensitivity and selectivity, fluorescence detection can be employed with excitation at ~280 nm and emission at ~350 nm.
-
Mass Spectrometry (LC-MS/MS): For unambiguous identification and precise quantification, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry is the method of choice.[10]
-
Conclusion
Indole-3-acetic acid stands as the cornerstone of auxin research, with its structure, function, and signaling pathways extensively characterized. In stark contrast, indole-4-acetic acid remains a largely unexplored molecule. The subtle shift in the position of the acetic acid moiety from the C3 to the C4 position on the indole ring is predicted to have a profound impact on its biological activity. The lack of significant research into indole-4-acetic acid presents a clear knowledge gap and a compelling opportunity for future investigations. Comparative studies on the auxin activity, receptor binding affinity, and metabolic fate of indole-4-acetic acid are essential to fully comprehend the structural determinants of auxin function. Such research will not only enhance our fundamental understanding of plant biology but may also open new avenues for the rational design of novel plant growth regulators and other bioactive molecules. This guide provides a foundational resource to stimulate and support these future research endeavors.
References
- 1. How to Use Indole Acetic Acid for Plant Growth [powergrown.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. indole acetic acid, 87-51-4 [thegoodscentscompany.com]
- 6. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Profile of 2-(1H-Indol-4-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-(1H-Indol-4-YL)acetic acid. Due to the limited availability of experimentally derived public data for this specific isomer, this document focuses on predicted values derived from established spectroscopic principles and data from analogous indole compounds. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this molecule in fields such as medicinal chemistry and drug development.
Compound Overview
-
Chemical Name: this compound
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.18 g/mol
-
CAS Number: 16176-74-2[1]
-
Chemical Structure:
/ C---C / \ / C---C---C | | | C---C---N-H \ / \ / C---C
Predicted Spectroscopic Data
The following sections and tables outline the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as indole-3-acetic acid, and general principles of spectroscopy.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.2 | Broad Singlet | 1H | -COOH |
| ~11.0 | Broad Singlet | 1H | N-H (Indole) |
| ~7.2-7.3 | Doublet | 1H | H-7 |
| ~7.1 | Triplet | 1H | H-2 |
| ~7.0 | Triplet | 1H | H-6 |
| ~6.8 | Doublet | 1H | H-5 |
| ~6.5 | Triplet | 1H | H-3 |
| ~3.8 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C=O (Carboxylic) |
| ~136.0 | C-7a |
| ~128.5 | C-4 |
| ~124.0 | C-2 |
| ~122.0 | C-6 |
| ~120.0 | C-3a |
| ~115.0 | C-5 |
| ~110.0 | C-7 |
| ~100.5 | C-3 |
| ~35.0 | -CH₂- |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z Value | Interpretation |
| ~176.07 | [M+H]⁺ (Molecular Ion, Positive Mode) |
| ~174.06 | [M-H]⁻ (Molecular Ion, Negative Mode) |
| ~130.06 | [M-COOH]⁺ (Loss of carboxylic acid group) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| ~3400-3300 | Medium | N-H Stretch (Indole) |
| ~3300-2500 | Broad | O-H Stretch (Carboxylic Acid) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1710-1680 | Strong | C=O Stretch (Carboxylic Acid) |
| ~1600-1450 | Medium | C=C Stretch (Aromatic) |
| ~1430-1395 | Medium | O-H Bend (Carboxylic Acid) |
| ~1300-1200 | Strong | C-O Stretch (Carboxylic Acid) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of indole derivatives.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL)
-
NMR tube (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the compound and transfer it to a clean, dry 5 mm NMR tube.[2]
-
Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the NMR tube.[2]
-
Cap the tube and gently agitate until the sample is completely dissolved.
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.[2]
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.[2]
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[5]
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants.
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (~1-2 mg)
-
Potassium bromide (KBr), IR grade (~100-200 mg)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Thoroughly dry the KBr powder to remove any moisture.[2]
-
In the agate mortar, grind ~1-2 mg of the compound with ~100-200 mg of KBr. The mixture should be a fine, homogeneous powder.[2]
-
Transfer a portion of the powdered mixture to the pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.[2]
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.[2]
-
Record the background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.[2]
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound (~1 mg)
-
LC-MS grade solvent (e.g., methanol or acetonitrile, 1 mL)
-
LC-MS system with an appropriate column (e.g., C18) and ESI source
Procedure:
-
Prepare a dilute solution of the compound (~1 mg/mL) in an appropriate LC-MS grade solvent.
-
Filter the sample solution through a 0.22 µm syringe filter.
-
Set up the LC method, including the mobile phase composition, gradient, flow rate, and column temperature. A mobile phase containing a small amount of formic acid or acetic acid is often used to improve ionization in positive mode.[6]
-
Set the MS parameters, including the ionization mode (positive or negative ESI), mass range, and fragmentation energy (if performing MS/MS).
-
Inject the sample solution into the LC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound.[2]
-
If performing MS/MS, select the molecular ion as the precursor ion and acquire the product ion spectrum.[2]
-
Analyze the mass spectrum to determine the molecular weight and identify the major fragment ions.[2]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. This compound | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. Exposome-Explorer - Indoleacetic acid (Compound) [exposome-explorer.iarc.fr]
- 4. Indole-3-acetic acid(87-51-4) 1H NMR [m.chemicalbook.com]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
Indole-4-Acetic Acid: A Technical Guide to a Lesser-Known Auxin Isomer
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a technical overview of Indole-4-acetic acid, focusing on its chemical synthesis and structure. It distinguishes this isomer from the well-documented plant hormone Indole-3-acetic acid and addresses the current scarcity of historical and biological data for the 4-substituted compound.
Introduction: The Isomeric Distinction of Indole-4-Acetic Acid
Indole-4-acetic acid is a structural isomer of the principal and most abundant naturally occurring plant hormone, Indole-3-acetic acid (IAA).[1] While IAA has been the subject of extensive physiological studies for over a century, Indole-4-acetic acid is a far less characterized compound.[1] Its primary structural difference is the position of the acetic acid side chain on the indole ring, which is located at position 4 instead of the biologically predominant position 3. This seemingly minor structural change has significant implications for its biological activity and historical relevance.
Unlike IAA, which is a central regulator of nearly every aspect of plant growth and development, Indole-4-acetic acid is not recognized as a major natural phytohormone.[2][3] Its history is not marked by a clear discovery timeline in the context of plant biology but rather appears as a synthetic intermediate or a member of compound libraries in medicinal chemistry and patent literature.[4][5] This guide synthesizes the available technical information on its preparation and structure, while highlighting the significant gaps in the scientific literature regarding its specific history and biological function as an auxin.
History and Discovery
A historical timeline for the discovery of Indole-4-acetic acid is not well-documented in scientific literature. Unlike its isomer, IAA, which has a rich history beginning with the observations of Charles Darwin on phototropism, Indole-4-acetic acid does not feature prominently in the historical development of plant hormones. The compound is referenced in chemical catalogs and appears in patent filings as a chemical intermediate or as part of a broader class of indole derivatives for various applications, including pharmaceuticals.[6][7][8][9] For instance, a 1970 patent claimed "Indole-4-acetic acid compounds" among other related structures.[8] However, the initial synthesis and characterization of the molecule are not clearly attributed to a specific research group or date. Its existence is primarily established through its chemical synthesis rather than isolation from a natural source.
Biological Activity and Quantitative Data
| Compound | Bioassay | Species | Measured Effect | Concentration / Value |
| Indole-4-acetic acid | Data Not Available | - | - | - |
| Indole-3-acetic acid (IAA) | Avena Coleoptile Elongation | Avena sativa | Cell Elongation | Optimal at ~10⁻⁵ M |
| Indole-3-acetic acid (IAA) | Soybean Callus Growth | Glycine max | Tissue Growth | Half-max response ~10⁻⁶ M |
| Indole-3-acetic acid (IAA) | Pea Stem Section Elongation | Pisum sativum | Segment Elongation | Active from 10⁻⁷ to 10⁻³ M |
Note: The data for Indole-3-acetic acid is compiled from numerous foundational studies in plant physiology and is intended for comparative context.
Synthesis of Indole-4-Acetic Acid
The synthesis of Indole-4-acetic acid is not commonly detailed in standard organic synthesis literature but can be inferred from patent filings. A plausible route involves the reductive cyclization of a substituted phenylacetic acid derivative. The following workflow illustrates a general strategy adapted from a synthetic process for related compounds.[5]
// Nodes start [label="Methyl 2-(2-nitrophenyl)acetate", shape=rectangle]; intermediate1 [label="Methyl 2-(2-aminophenyl)acetate", shape=rectangle]; intermediate2 [label="Methyl 2-(1H-indol-4-yl)acetate", shape=rectangle, fillcolor="#FFFFFF", style="filled,dashed"]; final_product [label="Indole-4-acetic acid", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges with labels start -> intermediate1 [label="Reduction\n(e.g., Fe / AcOH, H₂/Pd-C)"]; intermediate1 -> intermediate2 [label="Cyclization\n(Not explicitly detailed,\nrequires C-N bond formation)"]; intermediate2 -> final_product [label="Hydrolysis\n(e.g., NaOH or LiOH)"];
// Style graph [nodesep=0.6, ranksep=0.8]; node [width=2.5, height=0.8, margin="0.1,0.1"]; } caption="Plausible synthetic workflow for Indole-4-acetic acid."
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of an Indole-4-acetic acid precursor, based on methods described for similar compounds in the patent literature.[5] This protocol details a reduction step that is key to forming the indole ring structure.
Synthesis of [2-(1H-indol-4-yl)acetic acid] from a Nitro-Precursor
-
Objective: To prepare Indole-4-acetic acid via reductive cyclization of a suitable precursor like [2-Methyl-1-(2-nitro-phenyl)-1H-indol-4-yl]acetic acid. This specific example from patent literature illustrates the final reduction/cyclization step.
-
Materials:
-
Precursor: [2-Methyl-1-(2-nitro-phenyl)-1H-indol-4-yl]acetic acid
-
Iron powder (Fe)
-
Acetic acid (AcOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure: a. To a solution of the starting material, [2-Methyl-1-(2-nitro-phenyl)-1H-indol-4-yl]acetic acid (e.g., 250 mg, 0.816 mmol), in a mixture of acetic acid (18 mL) and water (2 mL), add iron powder (e.g., 456 mg, 8.16 mmol). b. Heat the reaction mixture at 80°C for approximately 18 hours. Monitor the reaction progress using an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). c. Upon completion, cool the mixture and concentrate it in vacuo to remove the majority of the solvent. d. Partition the resulting residue between saturated aqueous NaHCO₃ solution (e.g., 5 mL) and ethyl acetate (e.g., 25 mL). e. Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate to maximize yield. f. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. g. Purify the crude product using a suitable method, such as column chromatography on silica gel, to obtain the final Indole-4-acetic acid derivative.
-
Safety Precautions:
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle acetic acid with care as it is corrosive.
-
The reaction with iron powder can be exothermic.
-
Conclusion
Indole-4-acetic acid remains an enigmatic member of the indolealkanoic acid family. While its chemical structure is well-defined and its synthesis is achievable, it lacks the extensive historical and biological documentation of its renowned isomer, Indole-3-acetic acid. For researchers in plant biology, it represents a potentially interesting tool to probe the structural specificity of auxin receptors and signaling pathways. For medicinal chemists, it serves as a scaffold within the vast chemical space of indole derivatives. Future research is required to elucidate any potential biological roles and to fully characterize its activity profile, thereby providing a more complete chapter on this compound's history and function.
References
- 1. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9889082B2 - Methods and compositions for inhibiting or reducing hair loss, acne, rosacea, prostate cancer, and BPH - Google Patents [patents.google.com]
- 5. US20100160334A1 - Tricyclic anilide spirolactam cgrp receptor antagonists - Google Patents [patents.google.com]
- 6. CAS # 120-72-9, Indole, 2,3-Benzopyrrole, 1H-Indole, 1-Benzazole - chemBlink [chemblink.com]
- 7. US20040180885A1 - Indole derivatives, process for preparation of the same and use thereof - Google Patents [patents.google.com]
- 8. IE47592B1 - Enzyme inhibitory phthalazin-4-ylacetic acid derivatives, pharmaceutical compositions thereof,and process for their manufacture - Google Patents [patents.google.com]
- 9. IE47592B1 - Enzyme inhibitory phthalazin-4-ylacetic acid derivatives, pharmaceutical compositions thereof,and process for their manufacture - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: Quantification of 2-(1H-Indol-4-YL)acetic Acid in Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-4-YL)acetic acid, also known as indole-4-acetic acid (I4AA), is a structural isomer of the well-characterized auxin, indole-3-acetic acid (IAA). While IAA is a key regulator of numerous aspects of plant growth and development, the physiological role and endogenous levels of I4AA are less understood.[1][2] Accurate quantification of I4AA in plant tissues is essential to elucidate its function and potential interactions with other phytohormones. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5][6] The methodology is adapted from established protocols for IAA analysis due to the structural similarity of the compounds.
Data Presentation
While specific quantitative data for this compound in various plant tissues is not extensively available in current literature, this protocol enables researchers to generate such data. For comparative purposes, the following table summarizes reported endogenous levels of the closely related indole-3-acetic acid (IAA) in different plant species and tissues. This can serve as a preliminary reference for expected concentration ranges.
| Plant Species | Tissue | Endogenous IAA Level (µg/g Fresh Weight) | Reference |
| Arabidopsis thaliana | Roots (10 days after germination) | ~0.074 | [2] |
| Arabidopsis thaliana | 1st and 2nd leaves (10 days after germination) | ~0.008 | [2] |
| Tomato (Lycopersicon esculentum) * | Leaf (25 days old) | 242.1 ± 0.8 µg/L (extract concentration) | [7] |
| Tomato (Lycopersicon esculentum) | Root (25 days old) | 42.0 ± 1.0 µg/L (extract concentration) | [7] |
| Tomato (Lycopersicon esculentum) * | Leaf (50 days old) | Higher than 25-day old plants | [7] |
| Rosa rugosa | Achenes (during dormancy) | Levels decrease during stratification | [8] |
| Pisum sativum | Cuttings (during root formation) | Levels remain relatively constant | [9] |
Experimental Protocols
Sample Preparation and Extraction
This protocol is designed for the extraction of indole auxins from plant tissue and is adapted from established methods for IAA.[3][4][7][10]
Materials:
-
Fresh plant tissue (e.g., leaves, roots, stems)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction buffer: 80% (v/v) methanol in water
-
Internal standard (e.g., ¹³C₆-2-(1H-Indol-4-YL)acetic acid)
-
Centrifuge tubes (50 mL)
-
Refrigerated centrifuge
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100-200 mg of the frozen powder into a pre-chilled 50 mL centrifuge tube.
-
Add a known amount of the internal standard to each sample. This is crucial for accurate quantification to correct for losses during sample preparation.
-
Add 10 mL of ice-cold 80% methanol to each sample.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Incubate the samples at 4°C for at least 4 hours (or overnight) with gentle shaking to allow for complete extraction.
-
Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new centrifuge tube.
-
Repeat the extraction step with the pellet using another 5 mL of 80% methanol to maximize the recovery of the analyte.
-
Combine the supernatants from both extractions.
-
The combined supernatant is now ready for purification.
Solid-Phase Extraction (SPE) for Sample Clean-up
This purification step is critical for removing interfering compounds from the plant extract that could suppress the ionization of the target analyte in the mass spectrometer.[4][10]
Materials:
-
C18 SPE cartridges
-
SPE vacuum manifold
-
Methanol
-
Water (HPLC grade)
-
Formic acid
-
Nitrogen gas evaporator
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.
-
Dilute the plant extract with water to reduce the methanol concentration to below 10%.
-
Acidify the extract to pH 2.5-3.0 with formic acid. This ensures that the acidic auxin is in its protonated form and will be retained on the C18 stationary phase.
-
Load the acidified extract onto the conditioned C18 SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound and other retained compounds with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B (linear gradient)
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Hypothetical for I4AA):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (Quantifier): m/z 174.1 -> 130.1
-
This compound (Qualifier): m/z 174.1 -> 102.1
-
¹³C₆-2-(1H-Indol-4-YL)acetic acid (Internal Standard): m/z 180.1 -> 136.1
-
Note: These transitions are hypothetical and would need to be optimized by infusing a standard of this compound into the mass spectrometer.
-
-
Collision Energy and other MS parameters: Must be optimized for the specific instrument and compound.
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the initial mobile phase, each containing the same concentration of the internal standard.
-
Analyze the calibration standards and the prepared plant samples by LC-MS/MS.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the plant samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical biosynthetic and signaling pathways involving indole-4-acetic acid.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Plant Growth And Development Class 11 Biology Notes - Free PDF [vedantu.com]
- 3. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academicjournals.org [academicjournals.org]
- 7. crbb-journal.com [crbb-journal.com]
- 8. Levels of Endogenous Indole-3-acetic Acid in Achenes of Rosa rugosa during Dormancy Release and Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
"LC-MS/MS method for 2-(1H-Indol-4-YL)acetic acid analysis"
An Application Note and Protocol for the LC-MS/MS Analysis of 2-(1H-Indol-4-YL)acetic acid
Introduction
This compound is an indole-containing compound of interest in various fields of research. Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, metabolic, and biomarker studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred method for bioanalytical applications.[1] This document provides a detailed protocol for the determination of this compound in human plasma. The method employs a straightforward protein precipitation for sample preparation followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer.
Experimental Protocols
Disclaimer: The following protocol is a proposed method based on the analysis of structurally similar compounds, such as indole-3-acetic acid and its derivatives.[2][3][4] This method requires full validation according to regulatory guidelines before implementation for routine analysis.
1. Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
Internal Standard (IS): Indole-3-acetic acid-d5 or a structurally similar compound.
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Standard Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike into the plasma matrix to create calibration standards and quality control samples.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile. This solution will be used for protein precipitation.
3. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting indole-related compounds from plasma.[2][3]
-
Label microcentrifuge tubes for each standard, quality control, and unknown sample.
-
Allow all plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 50 µL of plasma into the labeled tubes.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or HPLC vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
4. LC-MS/MS System and Conditions
The following conditions are recommended as a starting point for method development and validation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC System | UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Mass Spectrometry (MS) Parameters
The molecular weight of this compound is 175.19 g/mol .[5][6] The protonated molecule [M+H]⁺ will have an m/z of approximately 176.2. A common fragmentation for indole acetic acids is the loss of the carboxymethyl group, resulting in a stable quinolinium ion at m/z 130.1.[4]
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
Table 1: Proposed MRM Transitions and Retention Time
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected Retention Time (min) |
| This compound | 176.2 | 130.1 | 100 | 15 | ~2.1 |
| Internal Standard (IAA-d5) | 181.2 | 135.1 | 100 | 15 | ~2.1 |
Table 2: Example Method Performance Characteristics (for illustration purposes)
This table summarizes the expected performance of a fully validated method.
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision (%CV) | |
| LLOQ | < 20% |
| Low QC (3 ng/mL) | < 15% |
| Medium QC (100 ng/mL) | < 15% |
| High QC (800 ng/mL) | < 15% |
| Accuracy (% Bias) | |
| LLOQ | Within ±20% |
| Low QC | Within ±15% |
| Medium QC | Within ±15% |
| High QC | Within ±15% |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Conclusion
This application note outlines a proposed LC-MS/MS method for the quantitative analysis of this compound in human plasma. The protocol utilizes a simple and rapid protein precipitation step, followed by a sensitive and selective LC-MS/MS analysis. The proposed method is suitable for high-throughput analysis and can be fully validated to support various research and development activities.
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 1H-Indole-4-acetic acid | C10H9NO2 | CID 12553829 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-(1H-Indol-4-YL)acetic Acid Derivatives: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of 2-(1H-Indol-4-YL)acetic acid and its derivatives, compounds of significant interest to researchers, scientists, and drug development professionals. This document outlines a detailed synthetic methodology, including the preparation of key intermediates and final products, alongside characterization data. Furthermore, it explores the potential biological relevance of these compounds by discussing their relationship to known signaling pathways.
Introduction
Indole acetic acid (IAA) and its derivatives are a well-established class of compounds with diverse biological activities. While indole-3-acetic acid is widely known as a plant hormone (auxin)[1], modifications to the indole scaffold, particularly at the 4-position, are being explored for their therapeutic potential in various disease areas, including inflammation and cancer[2]. The synthesis of specific isomers, such as this compound, requires a strategic approach to control regioselectivity. This protocol details a reliable synthetic route, enabling the production of these valuable compounds for further investigation.
Synthetic Protocol
A common and effective method for the synthesis of substituted indoles is the Fischer indole synthesis[3]. This protocol adapts this classical reaction for the specific preparation of this compound. The overall synthetic strategy involves the formation of a suitable phenylhydrazone followed by acid-catalyzed cyclization to form the indole ring, and subsequent conversion to the target acetic acid derivative.
A potential synthetic pathway is outlined below:
Figure 1. Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl (2-nitrophenyl)pyruvate (Intermediate B)
This step involves the condensation of a substituted ortho-nitrotoluene with diethyl oxalate, a key step in the Reissert indole synthesis, which can be adapted for this purpose[4][5].
-
Materials: 3-Nitrotoluene, Diethyl oxalate, Sodium ethoxide, Ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add 3-nitrotoluene and diethyl oxalate.
-
The reaction mixture is typically stirred at room temperature or with gentle heating.
-
After completion of the reaction (monitored by TLC), the mixture is quenched with a weak acid and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude ethyl (2-nitrophenyl)pyruvate.
-
Purification can be achieved by column chromatography.
-
Step 2: Synthesis of Ethyl 2-(1H-indol-4-yl)acetate (Intermediate C)
The second step involves the reductive cyclization of the nitro-intermediate to form the indole ring.
-
Materials: Ethyl (2-nitrophenyl)pyruvate, Iron powder, Acetic acid.
-
Procedure:
-
Dissolve ethyl (2-nitrophenyl)pyruvate in glacial acetic acid.
-
Add iron powder portion-wise to the solution while stirring.
-
The reaction mixture is heated to reflux for a specified period.
-
Upon completion, the reaction mixture is filtered to remove the iron residues.
-
The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude ethyl 2-(1H-indol-4-yl)acetate.
-
Further purification can be performed using column chromatography.
-
Step 3: Synthesis of this compound (Final Product D)
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Materials: Ethyl 2-(1H-indol-4-yl)acetate, Sodium hydroxide, Water, Ethanol.
-
Procedure:
-
Dissolve ethyl 2-(1H-indol-4-yl)acetate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
The mixture is refluxed until the hydrolysis is complete (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
The precipitate is filtered, washed with water, and dried to afford this compound.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis of indole acetic acid derivatives. Please note that specific yields and spectral data will vary depending on the exact substrates and reaction conditions used.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Condensation | Sodium ethoxide, Ethanol | 60-75 |
| 2 | Reductive Cyclization | Iron, Acetic acid | 50-65 |
| 3 | Hydrolysis | Sodium hydroxide, Water/Ethanol | 85-95 |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~11.0 (s, 1H, NH), ~7.2-7.5 (m, 3H, Ar-H), ~6.9-7.1 (m, 1H, Ar-H), ~3.6 (s, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~173 (C=O), ~136, ~128, ~125, ~121, ~118, ~110, ~105, ~100 (Ar-C), ~35 (CH₂) |
| IR (KBr) | ν ~3400 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, ~1450 (C=C stretch) |
| Mass Spec (ESI-) | m/z [M-H]⁻ calculated for C₁₀H₉NO₂: 174.06 |
Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.
Potential Signaling Pathways and Biological Activity
While the biological activity of this compound derivatives is an active area of research, insights can be drawn from related indole compounds. Indole derivatives have been shown to interact with various biological targets.
Figure 2. Potential signaling pathways for indole acetic acid derivatives.
Some indole acetic acid derivatives have demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade[2]. Additionally, the indole scaffold is present in numerous kinase inhibitors, suggesting that 4-substituted derivatives could potentially modulate kinase signaling pathways involved in cell proliferation and survival. Furthermore, some indole compounds are known to interact with nuclear receptors, which could lead to the regulation of gene expression and induction of apoptosis.
Conclusion
This application note provides a foundational protocol for the synthesis of this compound and its derivatives. The detailed experimental procedures and compiled data serve as a valuable resource for researchers aiming to explore the chemical and biological properties of this class of compounds. The potential for these derivatives to interact with key signaling pathways highlights their promise as scaffolds for the development of novel therapeutic agents. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives is warranted.
References
Application Notes and Protocols for 2-(1H-Indol-4-YL)acetic acid in Plant Tissue Culture
A Note to Researchers: No specific experimental data or established protocols for the use of 2-(1H-Indol-4-YL)acetic acid in plant tissue culture are currently available in peer-reviewed literature. Based on its chemical structure, which is analogous to the endogenous plant hormone Indole-3-acetic acid (IAA), it is hypothesized that this compound functions as an auxin.[1]
The following application notes and protocols are based on the well-documented effects of auxins in plant tissue culture and provide a framework for the empirical determination of the biological activity and optimal usage of this specific compound.
I. Introduction to Auxins in Plant Tissue Culture
Auxins are a class of plant hormones that play a critical role in the regulation of plant growth and development.[2] In plant tissue culture, auxins are essential for stimulating cell division and differentiation. The most common naturally occurring auxin is Indole-3-acetic acid (IAA).[3] Synthetic auxins such as 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) are also widely used.[4]
The primary applications of auxins in plant tissue culture include:
-
Callus Induction: A high concentration of auxin relative to cytokinin is often used to induce the formation of callus, an undifferentiated mass of plant cells.[4]
-
Root Formation: A high auxin-to-cytokinin ratio generally promotes the development of roots from callus or explants.[3][4]
-
Somatic Embryogenesis: Auxins, particularly 2,4-D, are frequently used to induce the formation of somatic embryos from somatic cells.[5]
-
Cell Suspension Culture: Auxins are crucial for the growth and maintenance of plant cells in liquid culture.
II. Data Presentation: Typical Concentration Ranges of Common Auxins
The optimal concentration of an auxin can vary significantly depending on the plant species, explant type, and the desired outcome. The following table summarizes the generally effective concentration ranges for commonly used auxins in plant tissue culture and can serve as a starting point for determining the effective concentration of this compound.[6]
| Auxin | Application | Typical Concentration Range (mg/L) | References |
| Indole-3-acetic acid (IAA) | Callus Induction, Rooting | 0.1 - 10.0 | |
| 1-Naphthaleneacetic acid (NAA) | Callus Induction, Rooting | 0.1 - 10.0 | [6][7] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Callus Induction, Somatic Embryogenesis | 0.1 - 4.0 | [5][6] |
| Indole-3-butyric acid (IBA) | Rooting | 0.1 - 2.0 | [8] |
III. Experimental Protocols
The following is a generalized protocol to determine the effect of this compound on callus induction and subsequent shoot regeneration.
A. Protocol for Callus Induction and Proliferation
-
Explant Preparation:
-
Select healthy, young plant tissue (e.g., leaf discs, stem segments, or cotyledons).
-
Surface sterilize the explants. A common procedure involves washing with sterile distilled water, followed by immersion in 70% (v/v) ethanol for 30-60 seconds, then in a 10-20% (v/v) commercial bleach solution (containing sodium hypochlorite) for 10-15 minutes, and finally rinsing three to five times with sterile distilled water.
-
-
Culture Medium Preparation:
-
Prepare a basal medium such as Murashige and Skoog (MS) medium, supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
Adjust the pH of the medium to 5.8 before autoclaving.
-
After autoclaving and cooling the medium to approximately 50-60°C, add a filter-sterilized stock solution of this compound to achieve a range of final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L). A control medium without any auxin should also be prepared.
-
To promote callus induction, a low concentration of a cytokinin (e.g., 0.1-0.5 mg/L Kinetin or BAP) can be added.[4]
-
Dispense the medium into sterile petri dishes.
-
-
Culture Initiation and Maintenance:
-
Aseptically place the sterilized explants onto the prepared medium.
-
Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C for 4-6 weeks.
-
Observe the cultures periodically for callus formation.
-
-
Data Collection:
-
After the incubation period, record the percentage of explants forming callus, the fresh weight of the callus, and its morphology (e.g., color, texture - friable or compact).[9]
-
B. Protocol for Shoot Regeneration from Callus
-
Subculture of Callus:
-
Transfer the induced callus to a fresh MS medium with a different hormonal combination.
-
-
Regeneration Medium Preparation:
-
Prepare a basal MS medium as described above.
-
To induce shoot formation, the auxin-to-cytokinin ratio should be decreased. Therefore, use a lower concentration of this compound (e.g., 0.05-0.5 mg/L) or omit it entirely, and increase the cytokinin concentration (e.g., 1.0-3.0 mg/L BAP or Kinetin).[4]
-
-
Culture Conditions for Regeneration:
-
Incubate the callus cultures under a 16-hour light/8-hour dark photoperiod at 25 ± 2°C.
-
-
Data Collection:
-
Observe the cultures for the development of shoot primordia and the number of shoots regenerated per callus.
-
IV. Visualizations
A. Experimental Workflow
Caption: Experimental workflow for testing a novel auxin.
B. General Auxin Signaling Pathway
Caption: Simplified diagram of the auxin signaling pathway.[10][11][12]
V. Conclusion
While direct protocols for this compound are not available, its structural similarity to IAA suggests it will exhibit auxin-like activity. The provided protocols and data offer a robust starting point for researchers to systematically investigate the efficacy of this compound in plant tissue culture. It is crucial to empirically determine the optimal concentration and its specific effects on different plant species and tissues.
References
- 1. Auxin - Wikipedia [en.wikipedia.org]
- 2. plantcelltechnology.com [plantcelltechnology.com]
- 3. plantcelltechnology.com [plantcelltechnology.com]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. sfamjournals.onlinelibrary.wiley.com [sfamjournals.onlinelibrary.wiley.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.biologists.com [journals.biologists.com]
- 12. researchgate.net [researchgate.net]
Application of 2-(1H-Indol-4-YL)acetic Acid in Rooting Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-4-YL)acetic acid is a derivative of indole-3-acetic acid (IAA), the most common, naturally occurring auxin in plants.[1][2] Auxins are a class of plant hormones that play a pivotal role in regulating plant growth and development, with a primary function in the initiation and promotion of root formation.[1][3][4] While IAA itself is used to induce rooting, its chemical instability often leads researchers and commercial propagators to utilize more stable synthetic auxins.[3][5] Research into various synthetic auxins, including derivatives of IAA, has led to the development of compounds with enhanced efficacy and stability.
Although specific studies on the rooting efficacy of this compound are not widely documented in publicly available literature, research on other 4-substituted indole-3-acetic acid derivatives provides a strong rationale for its potential application in rooting experiments. For instance, 4-trifluoromethylindole-3-acetic acid has demonstrated potent root-promoting activity, suggesting that the 4-position of the indole ring is a viable site for modification without loss of auxin activity.[6] This document provides a generalized framework for the application of this compound in rooting experiments, based on established principles of auxin biology and protocols for related compounds.
Data Presentation
The following table presents a hypothetical summary of expected quantitative data from a rooting experiment with this compound. The concentrations are based on effective ranges for other synthetic auxins, including a 4-substituted IAA derivative found to be potent at 1x10⁻⁴ M (approximately 17.5 mg/L).[6]
| Treatment Group | Concentration (mg/L) | Concentration (µM) | Rooting Percentage (%) | Average Number of Roots per Cutting | Average Root Length (cm) |
| Control (Solvent only) | 0 | 0 | 15 | 2.3 ± 0.8 | 1.5 ± 0.5 |
| This compound | 1 | 5.7 | 45 | 5.1 ± 1.2 | 2.8 ± 0.7 |
| This compound | 10 | 57.1 | 85 | 12.4 ± 2.5 | 4.2 ± 1.1 |
| This compound | 17.5 | 100 | 95 | 18.6 ± 3.1 | 5.5 ± 1.3 |
| This compound | 50 | 285.4 | 80 | 14.2 ± 2.8 | 4.8 ± 1.0 |
| This compound | 100 | 570.8 | 60 | 9.8 ± 2.1 | 3.5 ± 0.9 |
| Positive Control (IBA) | 1000 | 4920 | 92 | 16.5 ± 2.9 | 5.1 ± 1.2 |
Data are presented as mean ± standard deviation. Optimal concentration is highlighted in bold.
Experimental Protocols
This section provides a detailed methodology for a typical experiment to evaluate the efficacy of this compound as a rooting agent for plant cuttings.
Objective: To determine the optimal concentration of this compound for promoting adventitious root formation in stem cuttings of a selected plant species (e.g., Coleus scutellarioides, Mung bean (Vigna radiata), or a woody ornamental).
Materials:
-
This compound (powder)
-
Ethanol or DMSO (for stock solution)
-
Distilled or deionized water
-
Plant cuttings (herbaceous or semi-hardwood, 10-15 cm in length with at least 2-3 nodes)
-
Rooting medium (e.g., perlite, vermiculite, sand, or a mixture)
-
Trays or pots for planting
-
Greenhouse or growth chamber with controlled environment (humidity, temperature, light)
-
Beakers, graduated cylinders, and volumetric flasks
-
pH meter and balance
-
Indole-3-butyric acid (IBA) as a positive control
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve the powder in a small volume (e.g., 1 mL) of ethanol or DMSO.
-
Bring the final volume to 100 mL with distilled water in a volumetric flask to obtain a 100 mg/L stock solution. Store the stock solution in the dark at 4°C.
-
-
Preparation of Treatment Solutions:
-
Perform serial dilutions of the stock solution to prepare the desired treatment concentrations (e.g., 1, 10, 17.5, 50, and 100 mg/L).
-
Prepare a control solution containing the same concentration of the solvent (ethanol or DMSO) used for the stock solution.
-
Prepare a positive control solution of a standard rooting auxin, such as 1000 mg/L IBA.
-
-
Preparation of Cuttings:
-
Select healthy, disease-free shoots from the mother plant.
-
Make a clean, angled cut at the base of each cutting, just below a node.
-
Remove the lower leaves, leaving 2-3 leaves at the top of the cutting.
-
-
Application of Auxin (Quick Dip Method):
-
Pour a small amount of each treatment solution into separate, labeled beakers.
-
Dip the basal 1-2 cm of the cuttings into the respective solutions for 5-10 seconds.
-
Allow the excess solution to drip off.
-
-
Planting and Incubation:
-
Insert the treated cuttings into the pre-moistened rooting medium.
-
Place the trays or pots in a high-humidity environment, such as a misting bench or under a plastic dome, to prevent desiccation.
-
Maintain a temperature of 20-25°C and provide indirect light.
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 2-4 weeks, depending on the plant species), carefully remove the cuttings from the medium.
-
Gently wash the roots to remove the rooting medium.
-
Record the following data for each cutting:
-
Rooting status (rooted or not rooted) to calculate rooting percentage.
-
Number of primary roots.
-
Length of the longest root.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
-
Visualizations
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. Indol-3-essigsäure – Wikipedia [de.wikipedia.org]
- 3. Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Broad-Spectrum Plant Growth Regulator Auxin Indole 3 Acetic Acid IAA Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioassays for Determining the Auxin-like Activity of 2-(1H-Indol-4-YL)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1H-Indol-4-YL)acetic acid (herein referred to as I4AA) is a structural isomer of the principal plant auxin, Indole-3-acetic acid (IAA). Auxins are a class of plant hormones that play a critical role in regulating nearly every aspect of plant growth and development, including cell elongation, division, and differentiation.[1][2][3] Given the structural similarity of I4AA to IAA, it is hypothesized to possess auxin-like biological activity. Quantifying this activity is essential for its potential application in agriculture, horticulture, or as a research tool. This document provides detailed protocols for classic and reliable bioassays to determine the auxin-like activity of I4AA.
The core principle of these bioassays relies on the dose-dependent effects of auxins. At optimal concentrations, auxins promote cell elongation, particularly in stems and coleoptiles. However, at supraoptimal (high) concentrations, they can inhibit growth, a response that is especially pronounced in roots.[4][5][6] By comparing the physiological responses induced by I4AA to those induced by a known auxin standard like IAA, its relative activity can be quantified.
Molecular Mechanism of Auxin Action
Understanding the molecular pathway of auxin signaling provides a mechanistic basis for these whole-organism bioassays. The primary nuclear auxin signaling pathway involves three main protein families: the TIR1/AFB F-box protein receptors, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[7][8]
-
In the absence of auxin: Aux/IAA proteins bind to ARFs, repressing their ability to activate the transcription of auxin-responsive genes.[9]
-
In the presence of auxin: Auxin acts as a "molecular glue," facilitating the binding of Aux/IAA repressors to the TIR1/AFB receptor complex.[8][9] This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.[10][11]
-
Gene Activation: The degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to bind to auxin-responsive elements in the promoters of target genes and activate their transcription. This leads to changes in cellular processes, such as cell elongation.[9][11]
Experimental Protocols
The following are standard, widely-used bioassays for determining auxin activity.
Avena (Oat) Coleoptile Elongation Bioassay
This is a classic and sensitive assay that measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings.[12][13][14]
Protocol:
-
Seed Germination: Germinate Avena sativa (oat) seeds on moist filter paper in a Petri dish in complete darkness for approximately 72 hours at 24-25°C.
-
Seedling Preparation: Once the coleoptiles are 2-3 cm long, perform all subsequent steps under a dim green safelight, as coleoptiles are sensitive to blue light.
-
Coleoptile Excision:
-
Excise the apical 3-4 mm from the coleoptile tips to remove the primary endogenous source of auxin.
-
Cut a 10 mm segment from the sub-apical region using a two-bladed cutter for uniformity.[15]
-
-
Preparation of Test Solutions:
-
Prepare a stock solution of I4AA and a positive control (IAA) in a small amount of ethanol or DMSO and then dilute with a buffer solution.
-
The buffer solution should consist of 10 mM citrate-phosphate buffer (pH 5.0) containing 2% sucrose.
-
Create a serial dilution of I4AA and IAA to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁴ M. Include a buffer-only solution as a negative control.
-
-
Incubation:
-
Randomly distribute 5-10 coleoptile segments into test tubes or wells of a multi-well plate, each containing 2 mL of a test solution.
-
Incubate the segments in complete darkness at 24-25°C for 24 hours, ensuring gentle agitation to facilitate aeration.[15]
-
-
Measurement and Data Analysis:
-
After incubation, remove the segments and measure their final length using a ruler or a digital imaging system.
-
Calculate the percent elongation for each segment: [(Final Length - Initial Length) / Initial Length] * 100.
-
Plot the mean percent elongation against the logarithm of the molar concentration for both I4AA and IAA to generate dose-response curves.
-
Pea Stem Segment Elongation Bioassay
This assay is similar to the Avena test but uses stem segments from etiolated pea seedlings. Dwarf varieties of pea are particularly useful as they often show a more pronounced response to exogenous hormones.[16][17]
Protocol:
-
Seed Germination: Germinate dwarf pea (Pisum sativum) seeds in moist vermiculite in complete darkness for 7-9 days.
-
Segment Excision: Under a dim green safelight, select seedlings with a uniform third internode length. Excise a 5-10 mm segment from this region, about 5 mm below the apical hook.
-
Preparation of Test Solutions: Prepare serial dilutions of I4AA and IAA in a buffer solution as described in the Avena coleoptile assay.
-
Incubation: Place 5-10 stem segments in Petri dishes containing the test solutions. Incubate in the dark at 25°C for 18-24 hours.
-
Measurement and Data Analysis: Measure the final length of the segments and calculate the percentage increase in length over the initial length. Plot the dose-response curves as described previously.
Cress Root Growth Inhibition Bioassay
This assay leverages the inhibitory effect of high auxin concentrations on root elongation and is a sensitive indicator of auxin activity.[4][5]
Protocol:
-
Seed Germination: Place cress (Lepidium sativum) seeds on filter paper moistened with distilled water in Petri dishes. Allow them to germinate in the light or dark for 48-72 hours until roots are approximately 1 cm long.
-
Preparation of Test Solutions: Prepare serial dilutions of I4AA and IAA in a simple buffer or distilled water, typically ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
Incubation: Transfer the germinated seedlings to new Petri dishes containing filter paper saturated with the respective test solutions.
-
Measurement and Data Analysis:
-
Place the Petri dishes vertically to encourage straight root growth and incubate for another 24-48 hours.
-
Measure the length of the primary root.
-
Calculate the percent inhibition of root growth compared to the control (water/buffer only): [1 - (Mean length in test solution / Mean length in control)] * 100.
-
Plot the percent inhibition against the logarithm of the molar concentration.
-
Data Presentation
Quantitative data from these bioassays should be presented in a clear, tabular format to facilitate comparison between the test compound (I4AA) and the standard (IAA). The results can be used to determine the relative biological activity of I4AA.
Table 1: Hypothetical Dose-Response Data for Avena Coleoptile Elongation
| Concentration (M) | Log [Concentration] | Mean Elongation % (IAA) ± SD | Mean Elongation % (I4AA) ± SD |
| 0 (Control) | N/A | 5.2 ± 0.8 | 5.1 ± 0.9 |
| 1.00E-08 | -8 | 8.5 ± 1.1 | 7.9 ± 1.0 |
| 1.00E-07 | -7 | 15.6 ± 1.5 | 13.8 ± 1.6 |
| 1.00E-06 | -6 | 28.9 ± 2.1 | 25.4 ± 2.3 |
| 1.00E-05 | -5 | 45.3 ± 2.5 | 40.1 ± 2.8 |
| 1.00E-04 | -4 | 38.7 ± 2.9 | 34.5 ± 3.1 |
Note: Data are for illustrative purposes only.
Table 2: Hypothetical Dose-Response Data for Cress Root Growth Inhibition
| Concentration (M) | Log [Concentration] | Mean Root Growth Inhibition % (IAA) ± SD | Mean Root Growth Inhibition % (I4AA) ± SD |
| 0 (Control) | N/A | 0 ± 0 | 0 ± 0 |
| 1.00E-10 | -10 | 5.4 ± 1.2 | 4.8 ± 1.1 |
| 1.00E-09 | -9 | 15.8 ± 2.0 | 13.5 ± 1.9 |
| 1.00E-08 | -8 | 35.2 ± 2.8 | 30.1 ± 2.5 |
| 1.00E-07 | -7 | 68.9 ± 3.5 | 62.7 ± 3.8 |
| 1.00E-06 | -6 | 85.1 ± 2.9 | 80.4 ± 3.2 |
| 1.00E-05 | -5 | 92.4 ± 1.8 | 89.9 ± 2.0 |
Note: Data are for illustrative purposes only.
The bioassays detailed in this application note provide robust and well-established methods for characterizing the biological activity of this compound. By systematically comparing its effects on cell elongation and root growth inhibition against the natural auxin IAA, researchers can accurately quantify its potency and establish its profile as an auxin analog. This information is critical for any further investigation into its physiological roles or for its development in agricultural and research applications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. scribd.com [scribd.com]
- 4. What is Auxin bioassay class 11 biology CBSE [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Auxin - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 11. Auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. | Semantic Scholar [semanticscholar.org]
- 13. Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. connectsci.au [connectsci.au]
- 16. Mendel-200: Pea as a model system to analyze hormone-mediated stem elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Magnitude and Kinetics of Stem Elongation Induced by Exogenous Indole-3-Acetic Acid in Intact Light-Grown Pea Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of Indole Acetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chromatographic separation of indole-3-acetic acid (IAA) and its related isomers. The protocols outlined below are intended to serve as a comprehensive guide for the qualitative and quantitative analysis of these compounds in various matrices, including bacterial culture supernatants and plant tissues.
Separation of Indolic Compounds by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method allows for the simultaneous determination of seven indolic compounds, including the primary auxin, indole-3-acetic acid. This protocol is adapted from the work of Szkop and Bielawski (2013).[1][2]
Quantitative Data
The following table summarizes the retention times, limits of detection (LOD), and limits of quantification (LOQ) for the separation of seven indolic compounds.
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |
| Tryptophan | 3.5 | 0.015 | 0.050 |
| Indole-3-lactic acid | 6.2 | 0.010 | 0.033 |
| Indole-3-acetic acid | 8.1 | 0.012 | 0.040 |
| Indole-3-acetamide | 9.5 | 0.008 | 0.027 |
| Tryptamine | 11.8 | 0.009 | 0.030 |
| Indole-3-acetonitrile | 14.2 | 0.007 | 0.023 |
| Indole-3-ethanol | 15.5 | 0.011 | 0.037 |
Experimental Protocol
a. Sample Preparation (from bacterial culture)
-
Centrifuge the bacterial culture supernatant to remove cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The filtered supernatant can be directly injected into the HPLC system.
b. Chromatographic Conditions
-
Column: Symmetry C8, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% (v/v) acetic acid in water
-
Mobile Phase B: Methanol
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-21 min: 80% to 20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector (Excitation: 280 nm, Emission: 350 nm)
Analysis of Indole-3-Acetic Acid in Plant Tissues by HPLC
This protocol provides a standard method for the quantification of IAA from plant tissues, adapted from established methodologies.[3]
Experimental Protocol
a. Sample Extraction
-
Harvest plant tissue (e.g., maize root tips) and immediately freeze in liquid nitrogen.[3]
-
Grind the frozen tissue to a fine powder.
-
Extract the powder with 100% methanol (2.5 mL/g fresh weight).[3]
-
Add an internal standard, such as indole-3-propionic acid (IPA), at a known concentration.[3]
-
Centrifuge the extract to pellet debris.[3]
-
Collect the supernatant for further purification.
b. Solid-Phase Extraction (SPE) for Sample Clean-up
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-eluting solvent to remove interfering compounds.
-
Elute the auxins with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
c. Chromatographic Conditions
-
Column: Apollo C18, 5 µm, 4.6 x 250 mm[3]
-
Mobile Phase A: 10% methanol, 0.3% acetic acid in water[3]
-
Mobile Phase B: 90% methanol, 0.3% acetic acid in water[3]
-
Mobile Phase C: 100% acetonitrile[3]
-
Gradient: A linear gradient is typically employed, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B.[3]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence detector (Excitation: 282 nm, Emission: 360 nm)[4]
Separation of Indole Acetic Acid Positional Isomers
The separation of positional isomers, such as indole-2-acetic acid and indole-3-acetic acid, can be challenging due to their similar physicochemical properties. While a specific method for their simultaneous baseline separation with retention times was not found in the provided search results, the following strategies are recommended:
-
High-Resolution Columns: Employing columns with high theoretical plates and different selectivities (e.g., C18, phenyl-hexyl) can enhance the resolution between positional isomers.
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition, including the organic modifier (acetonitrile vs. methanol) and the pH, can significantly impact selectivity.
-
LC-MS/MS: The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highly recommended for the unambiguous identification and quantification of isomers, as they will likely have distinct fragmentation patterns even if they co-elute.[5][6]
Chiral Separation of Indole-3-Acetic Acid Enantiomers
The enantiomers of indole-3-acetic acid (D-IAA and L-IAA) require a chiral environment for their separation. This is typically achieved using chiral stationary phases (CSPs) in HPLC.
Strategies for Chiral Separation
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely used for the separation of a broad range of chiral compounds and are a good starting point for method development.[7][8]
-
Macrocyclic Glycopeptide-based CSPs: These have shown success in separating underivatized amino acids and other polar, ionic compounds.[9]
-
Mobile Phase Considerations: For chiral separations, the mobile phase composition is critical. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with acidic or basic additives) conditions can be explored.[8][10][11] The choice of mobile phase additive can influence the ionization state of the analyte and the CSP, which is crucial for chiral recognition.[9]
While a specific protocol with retention times for D- and L-IAA was not identified in the search results, the general approach would involve screening different chiral columns and mobile phases to achieve optimal separation.
Visualizations
Experimental Workflow for Auxin Analysis in Plants
Caption: Experimental workflow for the extraction and analysis of auxins from plant tissues.
Auxin Signaling Pathway (Simplified)
Caption: A simplified diagram of the auxin signaling pathway.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 6. A liquid chromatography-tandem mass spectrometry-based assay for indole-3-acetic acid-amido synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of 2-(1H-Indol-4-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-Indol-4-YL)acetic acid is a member of the indole acetic acid family. While its isomer, indole-3-acetic acid (IAA), is a well-characterized phytohormone with demonstrated biological activity in animal systems, the specific biological functions of this compound are less understood.[1][2] Indole derivatives, as a class, exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and neurological activities.[3][4] These application notes provide a comprehensive experimental framework for the initial characterization and elucidation of the biological activities of this compound.
The provided protocols and experimental designs are intended to guide researchers in a systematic investigation of this compound, from basic physicochemical characterization to in vitro and cellular assays, culminating in suggestions for potential in vivo studies.
Physicochemical Characterization
A fundamental understanding of the physicochemical properties of this compound is crucial for the design and interpretation of biological experiments.
Solubility and Stability Assessment
Protocol 1: Aqueous Solubility Determination
-
Prepare a series of saturated solutions of this compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0).
-
Equilibrate the solutions at room temperature for 24 hours with constant agitation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Express the results in µg/mL or µM.
Protocol 2: Stability in Biological Media
-
Incubate a known concentration of this compound in relevant biological media (e.g., cell culture medium, plasma) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analyze the concentration of the parent compound in each aliquot by HPLC to determine the rate of degradation.
-
Calculate the half-life (t½) of the compound in the tested media.
Data Presentation: Physicochemical Properties
| Property | Condition | Result |
| Aqueous Solubility | pH 5.0 | Hypothetical Value |
| pH 7.4 | Hypothetical Value | |
| pH 9.0 | Hypothetical Value | |
| Stability (t½) | Cell Culture Medium | Hypothetical Value |
| Plasma | Hypothetical Value |
In Vitro Assays
In vitro assays are essential for identifying the primary molecular targets and mechanisms of action of this compound. Based on the activities of related indole compounds, initial screening should focus on its potential as a modulator of inflammatory pathways and its antioxidant properties.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
Protocol 3: COX-1/COX-2 Inhibition Assay
-
Utilize a commercial COX inhibitor screening assay kit.
-
Prepare a range of concentrations of this compound.
-
In separate wells of a 96-well plate, incubate human recombinant COX-1 and COX-2 enzymes with arachidonic acid as the substrate in the presence of the test compound or a known inhibitor (e.g., indomethacin, celecoxib).
-
Measure the production of prostaglandin H2 (PGH2) using the colorimetric or fluorometric method provided in the kit.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Indomethacin (Control) | Reference Value | Reference Value | Reference Value |
| Celecoxib (Control) | Reference Value | Reference Value | Reference Value |
Antioxidant Activity
Protocol 4: DPPH Radical Scavenging Assay
-
Prepare various concentrations of this compound in methanol.
-
Add a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the EC50 value.
Data Presentation: Antioxidant Activity
| Compound | DPPH Scavenging EC50 (µM) |
| This compound | Hypothetical Value |
| Ascorbic Acid (Control) | Reference Value |
Cellular Assays
Cellular assays provide insights into the biological effects of this compound in a more complex biological system.
Cytotoxicity Assessment
Protocol 5: MTT Assay for Cell Viability
-
Seed cells (e.g., human cancer cell lines such as HeLa or neuronal cell lines such as SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.
Data Presentation: Cytotoxicity
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| HeLa | 24 | Hypothetical Value |
| 48 | Hypothetical Value | |
| 72 | Hypothetical Value | |
| SH-SY5Y | 24 | Hypothetical Value |
| 48 | Hypothetical Value | |
| 72 | Hypothetical Value |
Assessment of Neuromodulatory Potential
Given the antidepressant-like effects of indole-3-acetic acid, investigating the effect of this compound on neuronal cells and serotonin pathways is warranted.[2]
Protocol 6: Serotonin Receptor Binding Assay
-
Utilize commercially available membranes from cells expressing specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).
-
Incubate the membranes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of specific binding and determine the Ki (inhibition constant) of the test compound.
Data Presentation: Serotonin Receptor Binding Affinity
| Receptor Subtype | Ki (µM) |
| 5-HT1A | Hypothetical Value |
| 5-HT2A | Hypothetical Value |
In Vivo Studies
Should the in vitro and cellular assays indicate significant anti-inflammatory or neuromodulatory activity, preliminary in vivo studies in animal models would be the next logical step.
Hypothetical In Vivo Study: Anti-inflammatory Model
Protocol 7: Carrageenan-Induced Paw Edema in Rodents
-
Administer this compound or a vehicle control orally to rodents.
-
After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.
Data Presentation: In Vivo Anti-inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| This compound | Dose 1 | Hypothetical Value |
| Dose 2 | Hypothetical Value | |
| Indomethacin (Control) | Reference Dose | Reference Value |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Hypothetical Signaling Pathway: Modulation of Serotonin Pathway
Caption: Hypothetical modulation of a serotonin signaling pathway by this compound.
References
- 1. indole acetic acid, 87-51-4 [thegoodscentscompany.com]
- 2. Indole Acetic Acid Exerts Anti-Depressive Effects on an Animal Model of Chronic Mild Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Evaluation of 2-(1H-Indol-4-YL)acetic Acid on Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on published research on indole-containing compounds and derivatives of indole acetic acid. Direct experimental data for 2-(1H-Indol-4-YL)acetic acid is limited. Therefore, these guidelines should be considered as a starting point and must be optimized and validated for the specific compound and cell lines under investigation.
Introduction
Indole derivatives represent a significant class of heterocyclic compounds that are integral to many pharmaceutical agents. Various indole-based molecules have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. While extensive research exists for compounds like Indole-3-acetic acid (IAA), the specific biological effects of this compound on various cell lines are less characterized.
This document provides a comprehensive guide for the in vitro application and evaluation of this compound. It outlines detailed protocols for assessing its cytotoxic and anti-proliferative effects, and proposes potential mechanisms of action based on related indole compounds.
Potential Biological Activities of Indole Acetic Acid Derivatives
Derivatives of indole acetic acid and other indole compounds have been reported to exhibit significant anti-proliferative and cytotoxic effects in a variety of cancer cell lines. For instance, certain indolylquinazolinones have shown notable antiproliferative activities against cancer cell lines.[1][2] Similarly, some 2-acyl-1H-indole-4,7-diones have demonstrated selective cytotoxicity towards mammary and renal cancer cells.[3] Studies on Indole-3-acetic acid have indicated its ability to reduce cell viability in neuroblastoma cell lines.[4]
The mechanisms underlying these effects are diverse and can include the inhibition of tubulin polymerization, induction of cell cycle arrest, and modulation of key signaling pathways.[3] One such pathway that can be influenced by indole derivatives is the Aryl Hydrocarbon Receptor (AHR) signaling pathway, which plays a role in regulating cell proliferation and differentiation.[5][6]
Data Presentation: Representative Cytotoxicity of Indole Derivatives
The following table summarizes representative IC50 values of various indole derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a reference for designing experiments with this compound.
| Compound Class | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Pyridino[2,3-f]indole-4,9-dione derivative 5 | XF 498 (CNS Tumor) | Sulforhodamine B | 0.006 | [7] |
| Pyridino[2,3-f]indole-4,9-dione derivative 5 | HCT 15 (Colon Tumor) | Sulforhodamine B | 0.073 | [7] |
| Pyridino[2,3-f]indole-4,9-dione derivative 7 | HCT 15 (Colon Tumor) | Sulforhodamine B | 0.065 | [7] |
| Doxorubicin (Control) | XF 498 (CNS Tumor) | Sulforhodamine B | 0.012 | [7] |
| Doxorubicin (Control) | HCT 15 (Colon Tumor) | Sulforhodamine B | 0.264 | [7] |
Experimental Protocols
The following are detailed protocols for fundamental experiments to assess the in vitro effects of this compound.
Cell Culture
-
Cell Line Maintenance : Culture the desired cancer cell lines (e.g., A549, HCT 15, SK-OV-3) in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[8]
-
Incubation : Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Sub-culturing : Passage the cells upon reaching 80-90% confluency using standard trypsinization methods.[8]
Preparation of Stock Solution
-
Dissolving the Compound : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Storage : Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[9]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment : The following day, treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation : Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment : Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Proposed Signaling Pathway for Indole Acetic Acid Derivatives
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known activity of related indole compounds which can act as Aryl Hydrocarbon Receptor (AHR) agonists.
Caption: Proposed AHR signaling pathway for this compound.
Experimental Workflow
The diagram below outlines a logical workflow for the in vitro evaluation of this compound.
Caption: Experimental workflow for in vitro compound evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of 2-acyl-1H-indole-4,7-diones on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling Pathway [mdpi.com]
- 6. Colon-Targeted Delivery of Indole Acetic Acid Helps Regulate Gut Motility by Activating the AHR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(1H-Indol-4-YL)acetic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2-(1H-Indol-4-YL)acetic acid synthesis. The content is structured to address specific experimental challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and versatile method for synthesizing the indole core of this compound?
A1: The Fischer indole synthesis is the most widely recognized and adaptable method for constructing the indole nucleus required for this target molecule.[1] This reaction involves the acid-catalyzed cyclization of an appropriate arylhydrazone. The process begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes rearrangement and ammonia elimination under acidic conditions to form the aromatic indole ring.
Q2: What are the most critical experimental parameters that influence the reaction yield and purity?
A2: The success of the Fischer indole synthesis is highly dependent on several key parameters:
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Acid Catalyst: The choice between Brønsted acids (like H₂SO₄, p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, BF₃) is crucial.[2][3] Polyphosphoric acid (PPA) is often reported as a highly effective catalyst for this cyclization.[2][3]
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Reaction Temperature: The reaction typically requires elevated temperatures to proceed efficiently. However, excessively high temperatures or prolonged heating can lead to the decomposition of starting materials and the desired product, significantly lowering the yield.[2]
-
Solvent: The choice of solvent can impact reaction rates and outcomes. Polar aprotic solvents like acetic acid or dimethyl sulfoxide (DMSO) are frequently used.[2][4] In some cases, conducting the reaction neat (without any solvent) has proven effective.[2]
-
Atmosphere: For substrates that are sensitive to oxidation, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of oxidative side products.[2][3]
Q3: My final product, this compound, appears to degrade over time or during workup. Are there known stability issues?
A3: Yes, indole-3-acetic acid and its derivatives can be susceptible to degradation.[5] They are particularly sensitive to strong acidic conditions and light, which can lead to decomposition pathways such as decarboxylation, especially at higher temperatures.[3][6] For long-term storage, it is advisable to keep the final compound in a cool, dark, and dry place, preferably under an inert atmosphere.[3][5]
Q4: What are the common impurities I might encounter in the synthesis?
A4: Impurities can arise from several sources throughout the synthesis. Common impurities include incompletely cyclized hydrazone intermediates, unreacted starting materials, and byproducts from side reactions like aldol condensations or Friedel-Crafts reactions.[2][5] If an unsymmetrical ketone is used, the formation of undesired regioisomers is also a possibility.[3] Additionally, harsh reaction conditions can lead to the formation of tar-like, polar byproducts that complicate purification.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
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Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
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Answer: Low yield is a common problem that can stem from several factors.
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Incomplete Hydrazone Formation: The initial condensation to form the hydrazone may be incomplete. Solution: Ensure the complete formation of the hydrazone intermediate before initiating the cyclization step. You can monitor this by Thin-Layer Chromatography (TLC). Alternatively, consider a one-pot procedure where the hydrazone is formed and cyclized in the same vessel to minimize handling losses.[2]
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Incorrect Catalyst or Concentration: The type and amount of acid catalyst are critical.[5] Solution: Screen a variety of Brønsted and Lewis acids to find the optimal one for your specific substrates.[2] Polyphosphoric acid (PPA) is a strong candidate worth testing.[3]
-
Suboptimal Temperature or Time: The reaction may not have reached the necessary activation energy, or it may have been heated for too long, causing decomposition.[2] Solution: Systematically vary the reaction temperature and monitor the progress closely using TLC to identify the optimal reaction time.[3] Microwave-assisted synthesis can often improve yields and dramatically reduce reaction times.[2]
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Oxidative Degradation: Sensitive starting materials or intermediates may be degrading due to exposure to air. Solution: Use degassed solvents and run the entire reaction under an inert atmosphere of nitrogen or argon.[3]
-
Issue 2: Formation of Multiple Products / Isomers
-
Question: My TLC plate shows multiple spots, indicating the formation of significant byproducts or isomers. How can I improve the selectivity of my reaction?
-
Answer: The formation of multiple products points to a lack of selectivity in the reaction.
-
Undesired Side Reactions: High temperatures and strong acids can promote side reactions. Solution: Reduce the reaction temperature or use a milder acid catalyst to minimize the formation of byproducts like those from aldol or Friedel-Crafts reactions.[2]
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"Abnormal" Cyclization: Electron-donating or -withdrawing groups on the phenylhydrazine ring can lead to cyclization at unintended positions, resulting in regioisomers. Solution: The acidity of the reaction medium can influence regioselectivity.[3] Experiment with different acid catalysts, as some may favor the formation of the desired isomer over others.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to purify the final product. The crude material is a dark, oily tar, and column chromatography is not effective. What can I do?
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Answer: Purification challenges often arise from the formation of polymeric or tar-like byproducts.
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Removal of Polar Impurities: Tars are often highly polar. Solution: Before attempting column chromatography, perform a thorough aqueous workup to remove the acid catalyst and other water-soluble impurities.[3] Consider a preliminary filtration through a short plug of silica gel to remove baseline impurities.[3]
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Optimizing Chromatography: The product may be co-eluting with impurities. Solution: Carefully optimize the solvent system for column chromatography. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, may be necessary to achieve good separation.[3]
-
Data Presentation: Impact of Reaction Conditions
The following table summarizes the general impact of different reaction conditions on the yield of the Fischer indole synthesis, based on literature reports for related structures. This data is intended to be illustrative for optimization purposes.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| p-TsOH | Acetic Acid | 110 | 6 | 65-75 | [2],[3] |
| H₂SO₄ | Ethanol | 80 (Reflux) | 8 | 50-60 | [5] |
| ZnCl₂ | Neat | 170 | 2 | 70-80 | [2] |
| Polyphosphoric Acid (PPA) | Neat | 150-160 | 0.25 | >85 | [2] |
| Acetic Acid | Microwave | 150 | 0.25 | >90 | [2],[7] |
Experimental Protocols
Protocol 1: Standard Two-Step Fischer Indole Synthesis
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
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Step 1: Hydrazone Formation
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In a round-bottom flask, dissolve the starting ketone/aldehyde (1.0 equivalent) in ethanol.
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Add the corresponding phenylhydrazine hydrochloride (1.0 equivalent) to the solution.
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Add a few drops of glacial acetic acid to catalyze the reaction.
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Heat the mixture at 80°C for 45-60 minutes, monitoring by TLC until the starting material is consumed.
-
Cool the mixture, and if a precipitate forms, filter the solid hydrazone, wash it with cold ethanol, and dry it. If no solid forms, the crude mixture can be taken to the next step after removing the ethanol under reduced pressure.
-
-
Step 2: Indolization (Cyclization) using PPA
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In a separate flask, pre-heat polyphosphoric acid (PPA) (approx. 3-4g per 1g of hydrazone) to 100°C with vigorous stirring.
-
Carefully add the dried hydrazone from Step 1 to the hot PPA in portions.
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Increase the temperature to 150-160°C and heat for 10-15 minutes. The mixture will darken.[2]
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Monitor the reaction by TLC.
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Once complete, cool the mixture to approximately 100°C and carefully pour it onto a large amount of crushed ice with stirring.
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The solid product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
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The crude product can be further purified by recrystallization or column chromatography.
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Protocol 2: One-Pot Microwave-Assisted Synthesis
-
Reaction Setup
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To a microwave-safe vial, add the phenylhydrazine hydrochloride (1.0 eq.), the ketone/aldehyde (1.05 eq.), and a suitable solvent such as acetic acid or THF (0.5-1.0 M).[2]
-
Seal the vial tightly.
-
-
Microwave Irradiation
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Place the vial in a microwave reactor and heat the mixture to 150°C for 15 minutes.[2] Use caution and follow all safety protocols for the microwave reactor.
-
-
Work-up and Purification
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Cool the reaction mixture to room temperature.
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Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
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Extract the mixture with an organic solvent like ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Below are diagrams illustrating key workflows and relationships to aid in experimental design and troubleshooting.
Caption: General workflow for the Fischer indole synthesis.
Caption: Troubleshooting flowchart for common synthesis issues.
Caption: Key parameters influencing reaction outcome.
References
"overcoming solubility issues of 2-(1H-Indol-4-YL)acetic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-(1H-Indol-4-YL)acetic acid (CAS: 16176-74-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of indole-3-acetic acid (IAA), a well-known plant hormone (auxin).[1][2] Like many indole compounds, it possesses a hydrophobic indole ring and a hydrophilic carboxylic acid group. This dual nature can lead to poor aqueous solubility, particularly under neutral or acidic conditions, which poses a significant challenge for its use in biological assays and formulation development.[1][3] Over 70% of new chemical entities face similar solubility issues, making this a common hurdle in research.[4]
Q2: What are the primary factors affecting the solubility of this compound?
The solubility of this compound is influenced by several key factors:
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pH: The carboxylic acid group can be deprotonated at alkaline pH, forming a more soluble carboxylate salt.[1][5]
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Solvent Polarity: The compound is more soluble in polar organic solvents compared to water.[1][6]
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Temperature: Increasing the temperature generally enhances the solubility of organic compounds.[1]
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Physical Form: The crystalline structure of the solid can impact its dissolution rate. Amorphous forms are typically more soluble than stable crystalline polymorphs.[4]
Q3: What are the main strategies to improve the solubility of this compound?
The most common and effective strategies include:
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pH Adjustment: Increasing the pH of the aqueous solution to a basic range (e.g., 8.0-9.0) significantly enhances solubility.[5]
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Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol is a standard practice.[7]
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Formulation Technologies: For more advanced applications, methods like using cyclodextrins for complex formation, creating lipid-based formulations, or reducing particle size (nanonization) can be employed.[4][8][9]
Troubleshooting Guide
Issue 1: My compound will not dissolve in my aqueous buffer (e.g., PBS, cell culture media).
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Cause: The concentration of this compound exceeds its intrinsic aqueous solubility at the buffer's pH. Indole acetic acids are known to be poorly soluble in water or aqueous buffers unless the pH is alkaline.[7]
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Solution 1 (pH Adjustment): Use the alkaline method. Briefly dissolve the compound in a small amount of dilute NaOH (e.g., 1N) and then add your buffer to reach the final volume. Carefully adjust the pH back to your desired experimental pH using dilute HCl.[5][7]
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Solution 2 (Co-solvent): Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO or ethanol.[5] Then, dilute this stock solution into your aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Issue 2: After diluting my organic stock solution into an aqueous buffer, a precipitate formed.
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Cause: This occurs when the concentration of the compound in the final aqueous solution is still above its solubility limit, a phenomenon known as "crashing out." The organic solvent from the stock can also influence this.[5]
-
Troubleshooting Steps:
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Optimize Stock Concentration: Try preparing a less concentrated stock solution in the organic solvent.[5]
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Use Stepwise Dilution: Add the organic stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously. This promotes rapid and even distribution, preventing localized high concentrations.[5]
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Gentle Warming: Gently warming the final solution (e.g., to 37°C) may increase solubility. However, you must first confirm the thermal stability of the compound.[5]
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Incorporate Surfactants: Consider including a small amount of a biocompatible surfactant, such as Tween® 80 or Polysorbate 80, in your final buffer to help maintain solubility.[8]
-
Data Presentation
Table 1: Qualitative Solubility of Indole Acetic Acid Derivatives in Common Solvents
| Solvent | Solubility | Notes |
| Water | Poor/Insoluble | Solubility is highly pH-dependent.[1][6] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poor | The compound is not sufficiently ionized at this pH.[7] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common choice for preparing concentrated stock solutions.[6] |
| Ethanol | Soluble | A good alternative to DMSO for stock solutions.[1][6] |
| Methanol | Soluble | Another suitable polar organic solvent.[1][6] |
| Chloroform | Sparingly Soluble | [6] |
| Aqueous NaOH (e.g., 0.1 M) | Soluble | Forms a soluble sodium salt.[5][7] |
Note: This table provides general guidance based on the properties of indole acetic acid derivatives. Empirical testing is recommended for specific concentrations.
Experimental Protocols
Protocol 1: Solubilization using pH Adjustment (Alkaline Method)
This method is suitable for applications where a temporary high pH will not degrade the compound and the final formulation is compatible with pH adjustment.
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Weighing: Accurately weigh the desired amount of this compound in a sterile container.
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Initial Dissolution: Add a small volume of 1N NaOH dropwise while vortexing. Use just enough to completely dissolve the powder. This deprotonates the carboxylic acid, forming the highly water-soluble sodium salt.[5][7]
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Dilution: Add the desired aqueous buffer (e.g., PBS or cell culture medium) to achieve the final target volume and concentration.
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pH Adjustment: Carefully and slowly adjust the pH of the final solution to the target experimental pH using sterile 1N HCl. Monitor the pH closely to avoid overshooting.
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Sterilization: If required, sterilize the final solution by passing it through a 0.22 µm syringe filter.
Protocol 2: Solubilization using an Organic Co-solvent
This is the preferred method for experiments sensitive to pH changes.
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Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
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Solvent Addition: Add the appropriate volume of high-purity DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
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Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary, but check for thermal stability.[5]
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Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Protect from light, as indole compounds can be light-sensitive.[5][6]
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Preparation of Working Solution: Add the stock solution dropwise to the pre-warmed (if applicable) aqueous buffer while stirring to reach the final concentration. Ensure the final solvent concentration is below the tolerance limit of your assay (typically ≤0.5% for DMSO in cell-based assays).
Visualizations
Caption: Decision workflow for selecting a solubilization method.
Caption: Experimental workflow for the pH adjustment protocol.
Caption: Experimental workflow for the co-solvent protocol.
Caption: Logical relationship of pH's effect on solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. benchchem.com [benchchem.com]
- 6. Indole-3-acetic acid | 87-51-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. sphinxsai.com [sphinxsai.com]
Technical Support Center: Degradation of 2-(1H-Indol-4-YL)acetic acid in Solution
This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of 2-(1H-Indol-4-YL)acetic acid in solution. While specific degradation kinetics for this particular isomer are not extensively documented in public literature, the information herein is based on the well-established chemical principles of the indole acetic acid family, particularly the extensively studied 2-(1H-indol-3-yl)acetic acid (IAA).[1][2]
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is degrading rapidly, sometimes showing a color change. What are the common causes?
A1: The indole ring system, the core of your compound, is susceptible to degradation under several common laboratory conditions:
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Oxidation: The indole moiety can be easily oxidized by atmospheric oxygen. This process can be accelerated by the presence of metal ions or peroxides.
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Photodegradation: Indole compounds are known to be sensitive to light, particularly UV radiation.[3][4] Exposure to ambient light can lead to the formation of degradation products. More than 90% of a related compound, Indole-3-acetic acid (IAA), was found to decompose under strong light illumination.[4]
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Extreme pH: While IAA is relatively stable between pH 4 and 10, significant degradation can occur under strongly acidic (pH < 2) or alkaline conditions, especially when combined with heat.[4][5]
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Temperature: Elevated temperatures can accelerate all degradation pathways.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemistry of related indole derivatives, two primary degradation pathways are probable:
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Oxidative Pathway: This is a major route for indole catabolism.[3] Oxidation typically occurs at the C2 or C3 position of the indole ring, potentially leading to the formation of oxindole derivatives and subsequent ring-opened products.[3][6]
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Photolytic Pathway: Exposure to light can generate radical species, leading to a complex mixture of degradation products. For IAA, light exposure is a significant cause of decomposition.[4]
Below is a diagram illustrating the proposed general degradation pathways.
Caption: Proposed degradation pathways for this compound.
Q3: How can I prepare and store solutions of this compound to minimize degradation?
A3: To ensure the stability of your solutions, follow these best practices:
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Use High-Purity Solvents: Prepare solutions using HPLC-grade or equivalent purity solvents.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[3]
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Control Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C.[3] For aqueous solutions intended for short-term use, refrigeration at 2-8°C is advisable. It is not recommended to store aqueous solutions for more than one day.[7]
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Prepare Freshly: Whenever possible, prepare aqueous working solutions immediately before use from a frozen stock in an organic solvent like DMSO or ethanol.[7]
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Consider Antioxidants: For some applications, adding an antioxidant like ascorbic acid to the buffer may help prevent oxidative degradation.[3] However, test for any interference with your assay.
-
Purge with Inert Gas: For long-term storage of stock solutions in organic solvents, purging the vial with an inert gas like argon or nitrogen can displace oxygen and prevent oxidation.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Rapid loss of parent compound peak in HPLC. | The compound is unstable under the experimental conditions (pH, temperature) or is undergoing rapid oxidation. | Prepare fresh solutions just before analysis. Store stock solutions at -20°C or -80°C.[3] Ensure mobile phases are properly degassed. If studying degradation, ensure the time points are appropriate to capture the degradation profile. |
| No degradation observed in a forced degradation study. | The stress conditions (e.g., pH, temperature, reagent concentration) are not harsh enough. | Increase the intensity of the stressor. For example, use a higher concentration of acid/base/peroxide, increase the temperature, or extend the exposure time. The goal is typically to achieve 5-20% degradation.[8] |
| Appearance of unexpected peaks in HPLC chromatogram. | These could be impurities from the starting material, artifacts from sample preparation, or newly formed degradation products. | 1. Run a blank (matrix without the compound) to identify background peaks.[3] 2. Analyze an unstressed sample (time zero) to identify initial impurities. 3. If unexpected degradation products are suspected, use LC-MS to determine their mass and propose potential structures.[3] |
| Poor separation between the parent compound and degradation products. | The HPLC method is not optimized for resolving the specific analytes. | Adjust the mobile phase composition, pH, or gradient profile. Consider trying a different stationary phase (e.g., C18, Phenyl-Hexyl) or adjusting the column temperature.[3] |
Summary of Forced Degradation Conditions
Forced degradation studies are essential for developing stability-indicating analytical methods and understanding potential degradation pathways.[9] The following table summarizes typical stress conditions.
| Stress Condition | Typical Reagent / Parameters | Purpose & Considerations |
| Acid Hydrolysis | 0.1 N - 1 N HCl, heated (e.g., 60-80°C) | To assess stability in acidic conditions. Neutralize samples before HPLC analysis to prevent column damage. |
| Base Hydrolysis | 0.1 N - 1 N NaOH, heated (e.g., 60-80°C) | To assess stability in alkaline conditions. Neutralize samples before HPLC analysis. |
| Oxidation | 3% - 30% Hydrogen Peroxide (H₂O₂), room temp | To evaluate susceptibility to oxidation. Some compounds degrade extensively even in 3% H₂O₂.[9] |
| Thermal Degradation | Dry heat or solution at elevated temperatures (e.g., >60°C) | To test for thermolysis. Compare with a control sample stored at refrigerated temperatures. |
| Photodegradation | Exposure to light source providing UV and visible output (e.g., Xenon lamp in a photostability chamber) | To assess light sensitivity. A dark control sample should be run in parallel to differentiate between photolytic and thermal degradation. |
Experimental Protocols
Protocol 1: General Forced Degradation (Stress Testing) Workflow
This protocol outlines a general procedure for subjecting this compound to various stress conditions.
Caption: Experimental workflow for a forced degradation study.
Methodology:
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Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to create a stock solution (e.g., 1 mg/mL).
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Initiate Stress Conditions:
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Acid/Base: Dilute the stock solution in 0.1 N HCl or 0.1 N NaOH. Place in a heated water bath.
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Oxidation: Dilute the stock solution in a 3% H₂O₂ solution. Keep at room temperature.
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Photolysis: Dilute the stock solution in an appropriate solvent (e.g., water:acetonitrile 50:50) in a quartz or clear glass vial and place it in a photostability chamber. Prepare a "dark control" by wrapping an identical vial in aluminum foil and placing it alongside the test sample.
-
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Sampling: At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition.
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Quenching: Immediately stop the degradation by neutralizing the acidic/basic samples with an equivalent amount of base/acid or by diluting the sample in the mobile phase.
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Analysis: Analyze all samples, including a time-zero (unstressed) sample, by a suitable stability-indicating HPLC method.
Protocol 2: HPLC-UV Method for Stability Analysis
This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.
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HPLC System: Agilent 1100/1200 series or equivalent with a Diode Array Detector (DAD) or UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile.
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Gradient Elution:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-19 min: 90% to 10% B
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19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Injection Volume: 10 µL.
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Detection: Monitor at multiple wavelengths. Based on the related IAA, primary wavelengths would be ~225 nm and ~280 nm.[7] A DAD is recommended to assess peak purity and identify the optimal wavelength for all components.
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Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the unstressed (time zero) sample. Assess peak purity to ensure the parent peak is not co-eluting with a degradant.
Troubleshooting Logic for HPLC Analysis
The following diagram provides a logical workflow for investigating unexpected peaks in your chromatogram.
Caption: Troubleshooting logic for identifying unknown HPLC peaks.
References
- 1. reddit.com [reddit.com]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Degradation kinetics of fluorouracil-acetic-acid-dextran conjugate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. asianjpr.com [asianjpr.com]
Technical Support Center: Purification of 2-(1H-Indol-4-YL)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(1H-Indol-4-YL)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: While specific impurities depend on the synthetic route, common contaminants for indole acetic acid derivatives include:
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Isomeric Byproducts: Depending on the starting materials and reaction conditions of syntheses like the Fischer indole synthesis, formation of other isomers (e.g., 2-(1H-indol-2-yl)acetic acid, 2-(1H-indol-5-yl)acetic acid, 2-(1H-indol-6-yl)acetic acid, or 2-(1H-indol-7-yl)acetic acid) can occur.
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Unreacted Starting Materials: Residual precursors from the synthesis may remain in the crude product. The specific starting materials will vary based on the chosen synthetic pathway.
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Oxidation Products: Indole compounds are susceptible to oxidation, which can lead to the formation of colored impurities, especially upon prolonged exposure to air and light.[1]
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Decarboxylation Products: Under harsh acidic conditions or at elevated temperatures, the acetic acid side chain can be lost, leading to the formation of 4-methylindole (4-skatole).
-
Solvent Adducts: Solvents used in the reaction or purification may form adducts with the product.
Q2: What is a recommended starting point for the purification of crude this compound?
A2: A general approach for purifying acidic compounds like this compound involves an initial acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a mild acidic aqueous solution to remove basic impurities. Then, extract the product into a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, acidifying the aqueous layer will precipitate the purified product, which can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
Q3: How can I monitor the purity of my sample during purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a purification. For more detailed and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred technique. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) is a good starting point for method development.
Q4: What are the stability and storage recommendations for this compound?
A4: Indole-3-acetic acid is known to be light-sensitive.[2] By analogy, this compound should be protected from light to prevent degradation. It is also susceptible to oxidation and decarboxylation at elevated temperatures. Therefore, it is recommended to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides
Problem 1: Low Purity After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane, acetone/water) to find the optimal system.[3][4] |
| Presence of Oily Impurities | Oily impurities can hinder crystallization. Try washing the crude solid with a non-polar solvent like hexane or heptane before recrystallization. Alternatively, treating the hot recrystallization solution with activated charcoal can help adsorb colored and oily impurities.[5] |
| Co-precipitation of Isomers | Isomeric impurities may have similar solubilities and crystal lattice energies, leading to co-precipitation. If isomeric impurities are suspected, column chromatography is often necessary for effective separation.[1] |
| Precipitation is Too Rapid | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize yield.[1] |
Problem 2: Difficulty in Separating Isomers by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inadequate Stationary Phase | Standard silica gel may not provide sufficient resolution for closely related isomers. Consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography with a C18-functionalized silica gel. |
| Incorrect Mobile Phase Polarity | The polarity of the eluent may not be optimal for separating the isomers. A systematic gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, can help identify the ideal solvent system. A shallow gradient often improves the resolution of closely eluting compounds.[1] |
| Overloading the Column | Loading too much crude material onto the column will result in poor separation. A general guideline is to load an amount of sample that is 1-5% of the weight of the stationary phase.[1] |
| Sample Not Fully Dissolved | If the sample is not completely dissolved before loading, it can lead to band broadening and poor separation. Ensure the sample is fully dissolved in a minimal amount of the mobile phase or a slightly more polar solvent.[1] |
Experimental Protocols
Protocol 1: Recrystallization
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Filter paper and funnel
-
Ice bath
-
Buchner funnel and flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent system. Heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (or other suitable stationary phase)
-
Selected eluent system (e.g., hexane/ethyl acetate gradient)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack the chromatography column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
References
Technical Support Center: Analysis of 2-(1H-Indol-4-YL)acetic Acid and Related Auxins by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals engaged in the quantitative analysis of auxins in complex biological matrices.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the mass spectrometry-based analysis of 2-(1H-Indol-4-YL)acetic acid and other indoleacetic acid (IAA) derivatives, with a focus on mitigating matrix effects.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experimental workflow.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Co-elution with Matrix Components: Interfering compounds from the sample matrix can distort the peak shape of the analyte. 2. Inappropriate Sample Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion. 3. Column Overload: Injecting too high a concentration of the analyte or matrix components. 4. Column Contamination: Buildup of matrix components on the column. | 1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol. 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or consider a different column chemistry to improve separation from interfering peaks. 3. Reconstitute in Initial Mobile Phase: Always dissolve the final extract in a solvent that is the same or weaker than the starting mobile phase conditions. 4. Dilute the Sample: Reduce the concentration of the injected sample. 5. Column Washing: Implement a robust column washing procedure between samples. |
| Low Signal Intensity or No Peak Detected | 1. Ion Suppression: Co-eluting matrix components are suppressing the ionization of the target analyte in the mass spectrometer source. This is a very common issue with complex matrices like plant extracts.[1][2][3] 2. Analyte Degradation: Indoleacetic acids can be unstable and degrade during sample preparation and storage. 3. Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection, collision energy, or other instrument settings. | 1. Enhance Sample Preparation: Utilize more rigorous cleanup methods like SPE to remove phospholipids and other interfering substances. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for signal loss due to matrix effects. The SIL-IS will be affected by ion suppression similarly to the analyte, allowing for accurate quantification. 3. Dilute the Sample: This can reduce the concentration of interfering matrix components. 4. Optimize Chromatography: Ensure the analyte elutes in a region with minimal ion suppression. A post-column infusion experiment can identify these regions.[3] 5. Minimize Sample Handling Time and Temperature: Process samples quickly and keep them cool to prevent degradation. 6. Optimize MS/MS Method: Infuse a pure standard of this compound to determine the optimal fragmentation parameters. |
| Inconsistent Results or Poor Reproducibility | 1. Variable Matrix Effects: The extent of ion suppression can vary between different samples due to inherent biological variability. 2. Inconsistent Sample Preparation: Variations in the execution of the sample cleanup protocol. 3. Carryover: Analyte from a high-concentration sample adsorbing to surfaces in the autosampler or LC system and eluting in subsequent injections. | 1. Employ a SIL-IS: This is crucial for correcting for sample-to-sample variations in matrix effects. 2. Standardize Sample Preparation: Ensure consistent execution of the extraction and cleanup protocol for all samples and standards. 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples to account for consistent matrix effects. 4. Implement a Robust Wash Method: Use a strong solvent to wash the injection needle and port between samples. Inject blank samples to check for carryover. |
| High Background Noise or Unexpected Peaks | 1. Contamination: Introduction of contaminants from solvents, reagents, collection tubes, or other labware. 2. Co-eluting Isobaric Compounds: The matrix may contain compounds with the same mass as the analyte, which can interfere with detection. | 1. Use High-Purity Reagents: Utilize LC-MS grade solvents and high-purity reagents. 2. Check for Leachates: Be aware that plasticizers can leach from plastic tubes and containers. Use polypropylene or glass tubes where possible. 3. Improve Chromatographic Resolution: Optimize the LC method to separate the analyte from interfering peaks. 4. Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between the analyte and isobaric interferences based on their exact mass. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound mass spectrometry?
A1: The "matrix" refers to all the components in a biological sample (e.g., plant tissue) other than the analyte of interest, this compound. These components can include salts, lipids, sugars, pigments, and other metabolites. Matrix effects occur when these co-eluting compounds interfere with the ionization of the analyte in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantification.[1][2]
Q2: How can I assess the presence and magnitude of matrix effects in my samples?
A2: The most common method is the post-extraction addition method. This involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract (a sample that does not contain the analyte but has been through the entire extraction and cleanup process).
The Matrix Factor (MF) is calculated as: MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no significant matrix effect.
Q3: What are the most effective sample preparation techniques to minimize matrix effects for auxin analysis from plant tissues?
A3: Due to the complexity of plant matrices, a multi-step sample preparation protocol is often necessary. The most effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous and an organic solvent). It is effective for removing highly polar or non-polar interferences.
-
Solid-Phase Extraction (SPE): This is a highly effective and commonly used technique for cleaning up plant extracts.[4] It uses a solid sorbent to retain the analyte while interfering compounds are washed away, or vice-versa. Different SPE sorbents (e.g., C18, mixed-mode cation exchange) can be used depending on the specific properties of the analyte and the matrix.
A combination of LLE and SPE often provides the cleanest extracts for sensitive LC-MS/MS analysis.[5]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) so important for accurate quantification?
A4: A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H). The SIL-IS is chemically identical to the analyte and will therefore have the same extraction recovery, chromatographic retention time, and ionization efficiency. Because it has a different mass, the mass spectrometer can distinguish it from the endogenous analyte. By adding a known amount of the SIL-IS to each sample at the beginning of the sample preparation process, it can effectively compensate for variations in sample recovery and, most importantly, for matrix-induced ion suppression or enhancement.
Q5: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for analyzing this compound?
A5: For the analysis of auxins like this compound, ESI is generally more commonly used and often provides better sensitivity. However, ESI can also be more susceptible to matrix effects than APCI. If significant and persistent ion suppression is observed with ESI, testing APCI may be a viable alternative. The choice of ionization mode (positive or negative) should also be optimized. For indoleacetic acids, both positive and negative ion modes have been used, and the optimal mode can depend on the specific instrument and mobile phase conditions.
Experimental Protocols
Protocol 1: General Workflow for Auxin Analysis from Plant Tissue
This protocol outlines the key steps from sample collection to data analysis.
Protocol 2: Detailed Solid-Phase Extraction (SPE) for Auxin Purification
This protocol provides a more detailed procedure for the SPE cleanup step, a critical stage for minimizing matrix effects.
Quantitative Data Summary
| Sample Preparation Technique | Relative Cost | Time per Sample | Effectiveness in Removing Interferences | Expected Impact on Ion Suppression |
| Dilute-and-Shoot | Low | Very Short | Low | High potential for significant ion suppression. |
| Protein Precipitation | Low | Short | Moderate (removes proteins but not other small molecules) | Moderate to high ion suppression from remaining matrix components. |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Good (removes compounds based on polarity) | Can significantly reduce ion suppression, but effectiveness depends on the choice of solvents. |
| Solid-Phase Extraction (SPE) | Moderate-High | Moderate-Long | High (can be very selective for the analyte) | Generally provides the most significant reduction in ion suppression.[4] |
| LLE followed by SPE | High | Long | Very High | Offers the most comprehensive cleanup, leading to the lowest levels of ion suppression.[5] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical flow for troubleshooting inconsistent results in your LC-MS/MS analysis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Indole-4-Acetic Acid HPLC
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of indole-4-acetic acid (4-IAA).
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control in the mobile phase for indole-4-acetic acid (4-IAA) analysis?
A1: The most critical parameter is the mobile phase pH. Indole-4-acetic acid is an acidic compound with an estimated pKa similar to its isomer, indole-3-acetic acid (pKa ≈ 4.75).[1] To achieve consistent retention and symmetrical peak shapes in reversed-phase HPLC, it is crucial to maintain the mobile phase pH at least 1.5 to 2 pH units below the analyte's pKa.[2] A pH range of 2.5–3.5 is generally recommended to ensure that 4-IAA is in its non-ionized, more hydrophobic form, leading to better interaction with the C18 stationary phase.[2][3][4]
Q2: What are the recommended starting solvents for developing a mobile phase for 4-IAA?
A2: For reversed-phase HPLC of 4-IAA, the most common mobile phase consists of a mixture of water (aqueous component) and an organic modifier. The typical organic solvents used are acetonitrile (ACN) and methanol (MeOH).[5] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[5] The aqueous component should contain an acidifier or a buffer to control the pH.
Q3: Should I use an isocratic or gradient elution for 4-IAA analysis?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample matrix. For relatively clean samples containing only 4-IAA, a simple isocratic method may be sufficient.[6] However, if your sample contains multiple components with different polarities, or if you observe co-eluting peaks, a gradient elution will likely provide better separation and resolution.[7] A gradient elution, where the proportion of the organic solvent is increased over time, is often more effective for separating complex mixtures.[7]
Q4: How should I prepare my mobile phase to ensure reproducibility?
A4: To ensure reproducibility, always prepare your mobile phase fresh daily.[5] Filter all aqueous components and buffers through a 0.22 or 0.45 µm filter to remove particulate matter that could damage the HPLC system.[5] It is also essential to degas the mobile phase before use to prevent the formation of air bubbles in the pump and detector, which can cause baseline instability and inaccurate results.[8] When using buffers, ensure the pH of the aqueous portion is adjusted before adding the organic solvent, as the addition of the organic modifier can alter the pH.[5]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for indole-4-acetic acid is tailing. What are the likely causes and how can I fix it?
A: Peak tailing for acidic compounds like 4-IAA is a common issue in reversed-phase HPLC. The primary causes and their solutions are outlined below.
-
Cause 1: Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of 4-IAA (around 4.75), a mixed population of ionized and non-ionized forms of the analyte will exist, leading to peak tailing.[3][9] The ionized form is more polar and interacts less with the stationary phase, eluting earlier and contributing to the tail.
-
Cause 2: Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica-based stationary phase can be deprotonated at higher pH values and interact with the analyte, causing peak tailing.[11][12]
-
Solution: In addition to lowering the pH, using a high-purity, end-capped C18 column can minimize the number of accessible silanol groups. Increasing the buffer concentration in your mobile phase (e.g., 20-50 mM) can also help to mask the residual silanol activity.[3]
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4][11]
-
Solution: Reduce the injection volume or dilute your sample and re-inject.[4]
-
Q: I am observing peak fronting for my 4-IAA peak. What could be the issue?
A: Peak fronting is less common than tailing for acidic compounds but can occur under certain conditions.
-
Cause 1: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[4][9]
-
Cause 2: Column Degradation: A void or channel in the column packing can lead to distorted peaks, including fronting.[4][10]
-
Solution: This usually indicates a problem with the column itself, which may need to be replaced. Using a guard column can help extend the life of your analytical column.[10]
-
Problem 2: Unstable or Drifting Retention Times
Q: The retention time for my 4-IAA peak is shifting between injections. What should I check?
A: Fluctuating retention times can compromise the reliability of your analytical method. Here are the common culprits:
-
Cause 1: Inconsistent Mobile Phase Composition: If your HPLC system's proportioning valves are not working correctly, or if the mobile phase is not adequately mixed, the solvent composition delivered to the column can vary.
-
Solution: Purge the pump lines to remove any air bubbles. If the problem persists, try pre-mixing the mobile phase manually to see if the retention times stabilize. Ensure your mobile phase is well-degassed.[8]
-
-
Cause 2: Fluctuations in Column Temperature: The temperature of the HPLC column can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout your analytical run.
-
-
Cause 3: Lack of Column Equilibration: If the column is not properly equilibrated with the mobile phase before each injection, you may observe drifting retention times, especially at the beginning of a sequence.
-
Solution: Ensure the column is equilibrated for a sufficient amount of time (typically 10-15 column volumes) with the initial mobile phase conditions before starting your analysis.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Retention and Peak Shape of an Acidic Analyte (General Example)
| Mobile Phase pH | Analyte Form | Expected Retention Time | Expected Peak Shape |
| pH < pKa - 2 | Non-ionized | Longer | Symmetrical |
| pH ≈ pKa | Mixed (Ionized & Non-ionized) | Shorter & Potentially Unstable | Broad, Tailing, or Split |
| pH > pKa + 2 | Ionized | Shorter | May show tailing due to secondary interactions |
Table 2: Common Mobile Phase Compositions for Indole Acetic Acid Analysis
| Organic Modifier | Aqueous Component | Additive/Buffer | Elution Mode | Reference |
| Methanol | Water | 1% Acetic Acid | Isocratic (60:40) | [6] |
| Methanol | Water | 0.3% Acetic Acid | Gradient | [11] |
| Acetonitrile | Water | 0.1% Formic Acid | Gradient | [9] |
| Methanol | Water | 4.5% Acetic Acid | Gradient | [13] |
Experimental Protocols
General HPLC Method for Indole-4-Acetic Acid Analysis
This protocol provides a starting point for developing a robust HPLC method for 4-IAA. Optimization will likely be required based on your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV or Fluorescence detector
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid (pH ≈ 2.7)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program (Example):
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18-18.1 min: 90% to 10% B (return to initial conditions)
-
18.1-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)
-
-
Sample Preparation (from plant tissue - general example): [13][14]
-
Homogenize 1g of tissue in 8 mL of an extraction solvent (e.g., methanol:water:formic acid, 15:4:1) on ice.
-
Centrifuge the homogenate and collect the supernatant.
-
Perform a solid-phase extraction (SPE) cleanup step to remove interfering compounds.
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for HPLC analysis.
-
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General experimental workflow for 4-IAA analysis.
References
- 1. lookchem.com [lookchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tucson.ars.ag.gov [tucson.ars.ag.gov]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. uhplcs.com [uhplcs.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. hplc.eu [hplc.eu]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
"preventing isomerization during 2-(1H-Indol-4-YL)acetic acid synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of 2-(1H-Indol-4-YL)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound that is prone to isomerization?
A1: The Fischer indole synthesis is a widely used and versatile method for preparing indole derivatives, including substituted indole acetic acids.[1] However, when using an unsymmetrical ketone as a precursor, this method can lead to the formation of regioisomers. For the synthesis of this compound, a potential isomerization could result in the formation of other positional isomers of indole acetic acid, such as the 2-, 3-, 5-, 6-, or 7-substituted isomers.
Q2: What is the primary cause of isomerization in the Fischer indole synthesis of this compound?
A2: The formation of isomers in the Fischer indole synthesis arises from the non-regioselective reaction of the arylhydrazine with an unsymmetrical ketone. The key step that determines the regioselectivity is the acid-catalyzed[2][2]-sigmatropic rearrangement of the initially formed hydrazone. The direction of this rearrangement dictates which of the two possible enamine intermediates is formed, leading to the corresponding indole regioisomers.
Q3: How can I determine the ratio of this compound to its isomers in my product mixture?
A3: Several analytical techniques can be employed to separate and quantify the isomers of indole acetic acid:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying isomers. A reversed-phase C18 column with a suitable mobile phase, often a mixture of acetonitrile or methanol and an acidic aqueous buffer, can achieve good separation.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to distinguish between isomers based on the unique chemical shifts and coupling constants of the protons and carbons on the indole ring and the acetic acid side chain.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for the identification and quantification of volatile derivatives of the indole acetic acid isomers.
Troubleshooting Guides
Issue 1: Poor regioselectivity with a high percentage of undesired isomers.
Possible Cause 1: Inappropriate Acid Catalyst
The choice and concentration of the acid catalyst can significantly impact the regioselectivity of the Fischer indole synthesis.[8]
Troubleshooting Steps:
-
Catalyst Screening: Experiment with a range of Brønsted and Lewis acids. While a variety of acids can be used, their acidity can influence the product ratio.[1][9]
-
Concentration Optimization: For catalysts like polyphosphoric acid (PPA), the concentration is crucial. Varying the concentration can alter the isomeric ratio.[8]
-
Milder Acids: Consider using milder acids such as acetic acid or p-toluenesulfonic acid, which may offer better regioselectivity in some cases.
Possible Cause 2: Reaction Temperature
Higher reaction temperatures can sometimes lead to decreased selectivity and the formation of side products.
Troubleshooting Steps:
-
Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration.
-
Stepwise Temperature Profile: Gradually increase the temperature to the desired point to allow for controlled formation of the desired intermediate.
Data Presentation: HPLC Method for Isomer Analysis
| Parameter | Condition |
| Column | Reversed-phase C8 or C18, 150 x 4.6 mm |
| Mobile Phase | Isocratic mixture of Methanol and 1% Acetic Acid (e.g., 60:40 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at 270-280 nm or Fluorescence (Excitation: 282 nm, Emission: 360 nm)[4] |
| Injection Volume | 10 µL |
Issue 2: Difficulty in purifying the desired this compound from its isomers.
Possible Cause: Similar physicochemical properties of the isomers.
Positional isomers often have very similar polarities and boiling points, making separation by standard techniques challenging.
Troubleshooting Steps:
-
Flash Column Chromatography Optimization:
-
Use a high-resolution silica gel.
-
Employ a shallow solvent gradient with a non-polar/polar solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid).
-
Monitor fractions carefully using a sensitive detection method like TLC with a UV lamp.
-
-
Preparative HPLC: If column chromatography is ineffective, preparative HPLC is a powerful technique for isolating pure isomers.
-
Recrystallization: If the product is a solid, fractional recrystallization from different solvent systems may be effective.
Experimental Protocols
General Protocol for Fischer Indole Synthesis of Ethyl 2-(1H-Indol-4-YL)acetate
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 3-aminophenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol.
-
Add sodium acetate (1.1 equivalents) and stir until dissolved.
-
Add ethyl 4,4-diethoxybutanoate (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the hydrazone formation is complete, the product can be isolated or used directly in the next step.
-
-
Indolization (Cyclization):
-
To the hydrazone, add an acid catalyst. Polyphosphoric acid (PPA) is commonly used. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heat the reaction mixture to 80-100 °C for 1-3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a base (e.g., NaOH solution) to pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl 2-(1H-indol-4-yl)acetate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
-
Mandatory Visualizations
Caption: Fischer Indole Synthesis Mechanism.
Caption: Troubleshooting Isomerization.
Caption: Factors Affecting Regioselectivity.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of Indole-3-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. magritek.com [magritek.com]
- 8. synarchive.com [synarchive.com]
- 9. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
"troubleshooting poor plant response to 2-(1H-Indol-4-YL)acetic acid"
Disclaimer: 2-(1H-Indol-4-YL)acetic acid is a structural isomer of the common plant hormone Indole-3-acetic acid (IAA). Due to limited specific research on the 4-yl isomer, this guide is based on the established principles of auxin activity and troubleshooting for synthetic auxins. Optimal concentrations and specific plant responses may vary and require empirical determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to function in plants?
A1: this compound is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone Indole-3-acetic acid (IAA).[1][2][3] Like other auxins, it is expected to be involved in various plant growth and developmental processes, including cell elongation, cell division, root initiation, and callus formation.[4] The position of the acetic acid group on the indole ring (position 4 instead of the natural 3) may influence its activity, stability, and interaction with plant receptors, potentially leading to different optimal concentrations and responses compared to IAA.
Q2: What are the typical applications of auxins like this compound in a research setting?
A2: Auxins are fundamental tools in plant tissue culture and research. Their primary applications include:
-
Inducing adventitious root formation: Stimulating root growth from stem or leaf cuttings.
-
Promoting callus culture: Inducing the formation of undifferentiated plant cell masses (callus) from explants.[5]
-
Studying plant development: Investigating the role of auxin in processes like apical dominance, tropisms, and vascular tissue development.
-
Somatic embryogenesis: In combination with other plant hormones, inducing the development of embryos from somatic cells.
Q3: I am not seeing the expected rooting or callus formation. What are the first things I should check?
A3: When encountering a poor plant response to a new synthetic auxin, it is crucial to systematically review your experimental setup. The primary factors to verify are:
-
Concentration: The optimal concentration for a synthetic auxin can differ significantly from that of IAA. It is advisable to test a wide range of concentrations.
-
Compound Integrity: Ensure the compound has been stored correctly to prevent degradation.
-
Media Preparation: Double-check the pH of your culture medium and ensure all components were added correctly.
-
Explant Health: The physiological state of the source plant material is critical for a successful response.
Troubleshooting Guides
Issue 1: Poor or No Adventitious Root Formation
Symptoms: Cuttings or explants fail to develop roots, develop very few roots, or the rooting process is significantly delayed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Auxin Concentration | The biological activity of auxin isomers can vary. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01, 0.1, 1.0, 5.0, 10.0 mg/L).[4] |
| Compound Degradation | Synthetic auxins can be sensitive to light and temperature. Prepare fresh stock solutions and store them in the dark at 2-8°C. For long-term storage, keep the powdered compound in a cool, dry, and dark place. |
| Incorrect Application Method | For cuttings, ensure the basal end is consistently in contact with the auxin-containing medium. For explants in agar, ensure proper orientation and contact. |
| Genotype/Species Recalcitrance | Some plant species or varieties are naturally difficult to root.[6] Try using younger, more juvenile explant material. Consider a pre-treatment with a low-concentration cytokinin to stimulate cell division before auxin application. |
| Environmental Stress | Ensure optimal culture conditions, including temperature, light intensity, and humidity.[7] High temperatures can accelerate auxin degradation. |
Issue 2: Callus Induction is Weak, or the Callus Turns Brown and Dies
Symptoms: Explants show little to no callus formation. The callus that does form quickly turns brown or black and ceases to grow.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Auxin/Cytokinin Ratio | Callus induction is often dependent on a specific balance between auxin and cytokinin.[5] While keeping the this compound concentration constant, vary the concentration of the cytokinin (e.g., 6-BAP, Kinetin) in the medium. |
| Oxidation of Phenolic Compounds | Browning is a common issue caused by the oxidation of phenolic compounds released from wounded plant tissue.[8][9][10][11] To mitigate this: - Add antioxidants such as ascorbic acid (50-100 mg/L) or citric acid to the culture medium. - Incorporate activated charcoal (0.1-0.5%) into the medium.[8] - Perform initial culture incubation in the dark. - Subculture the explants to fresh medium more frequently. |
| High Auxin Concentration | Excessively high concentrations of some synthetic auxins can be toxic to plant tissues and lead to necrosis.[12] Test a lower range of concentrations for this compound. |
| Nutrient Deficiency or Imbalance | Ensure the basal salt medium (e.g., MS, B5) is appropriate for the plant species and prepared correctly. Browning can sometimes be exacerbated by the medium composition.[10][11] |
Quantitative Data Summary
The following tables provide typical concentration ranges for commonly used auxins in plant tissue culture. These can serve as a starting point for optimizing the concentration of this compound.
Table 1: Typical Auxin Concentrations for Root Induction
| Auxin | Plant Species | Concentration Range (mg/L) | Observed Effect |
| Indole-3-butyric acid (IBA) | Pisum sativum | 1.0 - 5.0 | Increased number and length of adventitious roots.[13] |
| 1-Naphthaleneacetic acid (NAA) | Zea mays | 0.01 - 1.0 µM | Inhibition of primary root elongation, promotion of lateral root formation.[14] |
| Indole-3-acetic acid (IAA) | Ficus carica | 2.5 | Optimal for root formation percentage and number of roots.[15] |
Table 2: Typical Auxin and Cytokinin Concentrations for Callus Induction
| Auxin | Cytokinin | Plant Species | Auxin Conc. (mg/L) | Cytokinin Conc. (mg/L) | Observed Effect |
| 2,4-D | 6-BA | Oryza sativa | 2.0 | 0.5 | High-frequency callus induction. |
| NAA | 6-BA | Casuarina equisetifolia | 0.1 | 0.1 (TDZ) | Optimal callus induction.[16] |
| IAA | Kinetin | Nicotiana tabacum | 2.0 | 0.2 | Prolific callus growth. |
Experimental Protocols
Protocol 1: Adventitious Root Induction from Stem Cuttings
-
Preparation of Plant Material:
-
Select healthy, young stems from the source plant.
-
Prepare 3-5 cm long cuttings, each with at least two nodes. Make a clean, angled cut at the base.
-
Surface sterilize the cuttings by washing with a mild detergent, followed by a 70% ethanol wash for 30-60 seconds, and then a 10-15 minute soak in a 10-20% commercial bleach solution with a drop of Tween-20.
-
Rinse the cuttings 3-4 times with sterile distilled water.
-
-
Culture Medium Preparation:
-
Prepare a basal medium such as Murashige and Skoog (MS) or Gamborg's B5, supplemented with 2-3% sucrose.
-
Adjust the pH of the medium to 5.7-5.8.
-
Add agar (0.7-0.8%) and autoclave.
-
After the medium has cooled to about 50-60°C, add filter-sterilized this compound to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L).
-
Dispense the medium into sterile culture vessels.
-
-
Culture Initiation and Maintenance:
-
Insert the basal end of the sterilized cuttings into the solidified medium.
-
Seal the culture vessels and place them in a growth chamber at 25 ± 2°C with a 16-hour photoperiod.
-
Observe the cuttings weekly for signs of root initiation and growth. Record the percentage of cuttings forming roots, the number of roots per cutting, and the average root length after 4-6 weeks.
-
Protocol 2: Callus Induction from Leaf Explants
-
Preparation of Plant Material:
-
Select young, fully expanded leaves from a healthy source plant.
-
Surface sterilize the leaves using the same procedure as for stem cuttings.
-
-
Culture Medium Preparation:
-
Prepare a basal medium (e.g., MS) with 3% sucrose.
-
Add this compound (e.g., at 1.0 mg/L) and a cytokinin such as 6-Benzylaminopurine (6-BAP) (e.g., at 0.5 mg/L).
-
Adjust the pH to 5.7-5.8, add agar, and autoclave.
-
Dispense the sterile medium into petri dishes.
-
-
Culture Initiation and Maintenance:
-
Cut the sterilized leaves into small sections (approximately 1 cm²), avoiding the midrib.
-
Place the leaf explants with the abaxial (lower) side in contact with the medium.
-
Seal the petri dishes with parafilm and incubate in the dark at 25 ± 2°C.
-
Observe the explants for callus formation at the cut edges.
-
Subculture the developing callus to fresh medium every 2-3 weeks to promote proliferation and prevent browning.
-
Visualizations
Caption: Generalized auxin signaling pathway.
Caption: Logical workflow for troubleshooting poor plant response.
References
- 1. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The role of indole derivative in the growth of plants: A review [frontiersin.org]
- 4. 生长调节剂 — 植物组织培养实验方案 [sigmaaldrich.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. researchgate.net [researchgate.net]
- 9. Combating browning: mechanisms and management strategies in in vitro culture of economic woody plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. maxapress.com [maxapress.com]
- 12. Research explores factors influencing soybean injury by synthetic auxin herbicides | EurekAlert! [eurekalert.org]
- 13. Effect of Exogenous Indole-3-Acetic Acid and Indole-3-Butyric Acid on Internal Levels of the Respective Auxins and Their Conjugation with Aspartic Acid during Adventitious Root Formation in Pea Cuttings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 15. jms.mabjournal.com [jms.mabjournal.com]
- 16. Optimization of Tissue Culturing and Genetic Transformation Protocol for Casuarina equisetifolia - PMC [pmc.ncbi.nlm.nih.gov]
"reducing background noise in 2-(1H-Indol-4-YL)acetic acid detection"
Technical Support Center: 2-(1H-Indol-4-YL)acetic Acid Detection
Welcome to the technical support center for the analysis of this compound and related indole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the issue of high background noise during detection.
Frequently Asked Questions (FAQs)
Section 1: Sample Preparation & Extraction
Q1: I'm observing a high, noisy baseline in my LC-MS chromatogram. Could my sample preparation be the cause?
A1: Yes, sample preparation is a critical step and a primary source of background noise.[1][2] High background can stem from several factors related to your sample matrix, which includes all components other than your target analyte.[3] Key culprits include:
-
Matrix Effects: Co-elution of endogenous components like proteins, lipids, and salts can interfere with the ionization of your target analyte, a phenomenon known as ion suppression or enhancement.[2][3] Phospholipids are a major cause of ion suppression in plasma samples.[2]
-
Contaminants: Impurities from solvents, reagents, or collection tubes can introduce extraneous peaks and elevate the baseline.[4][5]
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Insufficient Cleanup: Inadequate removal of complex matrix components will lead to a "dirty" sample, causing significant noise and potential instrument contamination.[1][5]
Q2: What is the most effective way to clean up my biological samples (e.g., plasma, urine, cell lysate) to reduce matrix effects?
A2: Solid-Phase Extraction (SPE) is a highly effective and widely used technique for sample clean-up and concentration of analytes from complex biological matrices.[3][6][7] SPE can selectively extract your analyte while removing interfering matrix components.[3] Other common techniques include Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).[1][2] For particularly challenging matrices, combining techniques, such as PPT followed by SPE, can yield cleaner extracts.
Q3: Can you provide a starting point for an SPE protocol for an indole-based compound like this compound?
A3: Absolutely. A generic yet robust SPE protocol is an excellent starting point. This protocol should be optimized for your specific analyte and matrix.
Experimental Protocol: General Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
SPE Cartridges (e.g., Polymeric mixed-mode, C18)[6]
-
HPLC-grade or MS-grade solvents (Methanol, Acetonitrile, Water)[4][8]
-
pH adjustment reagents (e.g., formic acid, ammonium hydroxide)
-
SPE Vacuum Manifold or Positive Pressure Manifold
Methodology:
-
Sample Pre-treatment: The goal is to ensure your analyte is in a state suitable for retention on the SPE sorbent.[9] For acidic compounds like indoleacetic acids, this often involves adjusting the sample pH to be at least 2 units below the analyte's pKa to ensure it is in a neutral, unionized state for reversed-phase SPE. Dilute viscous samples (e.g., plasma) with an appropriate buffer.[9]
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to solvate the sorbent.[6]
-
Equilibration: Pass 1-2 cartridge volumes of deionized water or your initial mobile phase buffer through the cartridge. Do not let the sorbent go dry.[6]
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[6]
-
Washing: Pass 1-2 cartridge volumes of a weak solvent (e.g., 5% methanol in water) to wash away weakly bound interferences without eluting the target analyte.[6][7]
-
Elution: Elute your analyte using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).[6] For acidic analytes, adding a small amount of a basic modifier (like ammonium hydroxide) to the elution solvent can improve recovery.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of your initial mobile phase for injection.[7]
Section 2: LC-MS System & Method Parameters
Q4: My baseline is noisy even when injecting a solvent blank. What parts of the HPLC/LC-MS system should I check?
A4: If a blank injection is noisy, the issue likely lies within the LC-MS system itself. Here is a troubleshooting checklist:
-
Mobile Phase Quality: Ensure you are using high-purity, LC-MS grade solvents and additives.[8][10] Water is a common source of contamination.[4] Old or degraded solvents, especially those containing TFA, can cause baseline drift and noise.[11]
-
Degassing: Inadequate degassing of the mobile phase can introduce air bubbles, leading to a pulsating baseline and pressure fluctuations.[4][11] Ensure your online degasser is functioning correctly.[4]
-
Pump Performance: Worn pump seals or faulty check valves can cause inconsistent flow rates and pressure pulsations, resulting in rhythmic baseline noise.[4][12]
-
System Contamination: Contamination can build up in tubing, fittings, the injection port, or the column.[10] Flushing the system thoroughly is recommended.[13] Sometimes, contaminants from previous analyses can leach off a dirty column.[4]
-
Detector/MS Source: A dirty ion source (cone, needle, transfer tube) is a common cause of high background noise in mass spectrometers.[13] Regular cleaning is essential.
Q5: How can I optimize my MS parameters to improve the signal-to-noise (S/N) ratio for this compound?
A5: Optimizing MS parameters is crucial for achieving the best sensitivity.[8] Key parameters to investigate include:
-
Source Parameters: Adjust settings like ion spray voltage, sheath and auxiliary gas flows, and ion transfer tube/vaporizer temperature.[14] These parameters affect the efficiency of desolvation and ionization.[8]
-
Collision Energy (for MS/MS): Optimize the collision energy to ensure efficient fragmentation of your precursor ion, leading to a strong product ion signal.
-
Automatic Gain Control (AGC) / Injection Time: These settings control the number of ions in the mass analyzer. Proper adjustment can prevent space-charge effects and improve mass accuracy and resolution.[15][16]
Data Presentation: Impact of MS Parameter Optimization
While specific quantitative data for this compound is proprietary, the following table illustrates the typical impact of optimizing key MS parameters on signal intensity and S/N ratio for a small molecule analyte.
| Parameter | Setting A (Non-Optimized) | Setting B (Optimized) | Typical % Improvement in S/N |
| Sheath Gas Flow | 20 (arbitrary units) | 45 (arbitrary units) | 50-150% |
| Auxiliary Gas Flow | 5 (arbitrary units) | 15 (arbitrary units) | 30-100% |
| Ion Transfer Temp. | 275 °C | 325 °C | 40-120% |
| Collision Energy | 15 V | 25 V | 100-500% (Fragment Dependent) |
Note: This data is illustrative. Optimal values are instrument and compound-specific and must be determined empirically.
Troubleshooting Workflows & Diagrams
The following diagrams provide visual guides for troubleshooting and experimental design.
Caption: A logical workflow for diagnosing high background noise.
Caption: Key steps in a solid-phase extraction (SPE) protocol.
Caption: Common sources of interference in LC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. mastelf.com [mastelf.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. zefsci.com [zefsci.com]
- 11. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 12. uhplcs.com [uhplcs.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2-(1H-Indol-4-YL)acetic Acid Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-(1H-Indol-4-YL)acetic acid (4-IAA) stock solutions. By understanding the factors that contribute to its degradation, you can ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in stock solutions?
The primary cause of degradation for indoleacetic acid and its derivatives is exposure to light, a process known as photodegradation.[1][2] This degradation can be rapid, with significant loss of the active compound in a matter of days when exposed to standard laboratory white light.[1] The presence of certain salts and micronutrients in culture media, particularly iron, can act synergistically with light to accelerate this degradation.[3]
Q2: What is the best solvent for preparing a stable stock solution of this compound?
This compound is sparingly soluble in water.[4] Therefore, initial dissolution in a small amount of a suitable organic solvent or an alkaline solution is necessary. Common choices include:
-
95% Ethanol: A widely used solvent for initial dissolution.[5][6]
-
Dimethyl Sulfoxide (DMSO): Another effective solvent for creating a concentrated stock.[7]
-
1N Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH): Dissolving the powder in a few drops of 1N NaOH or KOH before diluting with water is a common and effective method.[6][8][9]
After initial dissolution, the stock solution can be brought to the final volume with distilled or deionized water. The choice of solvent may depend on the specific requirements of your experiment and the tolerance of your biological system to residual solvent.
Q3: How should I store my this compound stock solution to maximize its stability?
To maximize stability, stock solutions should be stored with the following considerations:
-
Temperature: For long-term storage, freezing at -20°C is highly recommended.[10][11] For short-term storage, refrigeration at 2-8°C is acceptable.[10]
-
Light Protection: It is critical to protect the solution from light. Store solutions in amber vials or wrap the container with aluminum foil.[6][10][12]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can contribute to degradation, it is best to aliquot the stock solution into single-use volumes.[11][13]
Q4: Can I autoclave my media after adding this compound?
Autoclaving media containing this compound is generally not recommended. Studies on the closely related indole-3-acetic acid (IAA) have shown that autoclaving can lead to a significant loss of the compound, with reports of up to 40% degradation.[1][14] It is best practice to prepare a concentrated, filter-sterilized stock solution and add it to the autoclaved and cooled media.[6]
Q5: At what pH is this compound most stable?
Based on studies of indole-3-acetic acid, the compound is relatively stable in a pH range of 4 to 10 during procedures like autoclaving.[10][15] However, degradation can occur at a more acidic pH, with a 10-15% loss reported at pH 2.[10][15] For general stock solution preparation and storage, maintaining a pH between 6 and 7 is advisable.
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected biological activity in my experiments.
This issue often points to the degradation of your this compound stock solution. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting workflow for diagnosing activity loss.
Data Presentation: Stability of Indole-3-Acetic Acid (IAA)
Table 1: Effect of Light on IAA Degradation in Liquid Murashige and Skoog (MS) Medium
| Condition | % of IAA Remaining after 3 Days | % of IAA Remaining after 30 Days |
| Light | ~5% | Not specified (near complete loss) |
| Dark | Not specified | ~55% |
Data adapted from Nauerby et al. (1990)[1]
Table 2: Effect of Autoclaving and pH on IAA Stability
| Treatment | pH | % of IAA Lost Compared to Filter-Sterilized Control |
| Autoclaved (121°C, 15 min) | Not specified | ~40% |
| Autoclaved (120°C, 10 min) | 2 | ~10-15% |
| Autoclaved (120°C, 10 min) | 4-10 | No significant decomposition |
Data adapted from Nauerby et al. (1990) and Yamakawa et al. (1979)[1][10][15]
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stabilized Stock Solution
-
Weighing: Accurately weigh 10 mg of this compound powder in a sterile microcentrifuge tube or a small glass vial.
-
Initial Dissolution:
-
Dilution: Gradually add sterile, distilled water to a final volume of 10 mL while vortexing to ensure the solution remains homogeneous.[6]
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., amber vial or a clear vial wrapped in foil).
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Label clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C.[10]
Protocol 2: Assessment of Solution Stability via High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for quantifying the stability of this compound in a specific solvent over time.
Objective: To determine the degradation rate of the compound under defined storage conditions.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., Methanol, Acetonitrile)
-
HPLC system with a fluorescence or UV detector and a C18 column
-
Amber and clear HPLC vials
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Stock Solution: Accurately prepare a stock solution of known concentration (e.g., 1 mg/mL) in the desired solvent as described in Protocol 1.
-
Preparation of Stability Samples: Aliquot the stock solution into multiple amber (light-protected) and clear (light-exposed) HPLC vials. Prepare several sets of these vials. One set will be for the initial t=0 time point.
-
Storage Conditions: Store the sets of vials under the desired experimental conditions (e.g., one set on a lab bench at room temperature, another in a refrigerator at 4°C).
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one vial from each storage condition for analysis.
-
Inject a standard volume of the sample into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.[11]
-
Mobile Phase: A gradient of methanol and water with 0.05% acetic acid.[16]
-
Flow Rate: 0.8 - 1.0 mL/min.[17]
-
Detection: Fluorescence detector with excitation at ~280 nm and emission at ~350 nm for high sensitivity and specificity.[11] A UV detector at ~280 nm can also be used.[18]
-
-
Data Analysis:
-
Quantify the peak area corresponding to this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the t=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics under each condition.
-
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for assessing solution stability.
Signaling Pathways and Degradation
Simplified Photodegradation Pathway
While the exact mechanisms for this compound are not fully elucidated, the photodegradation of the indole ring is a key instability factor. Light exposure, especially in the presence of photosensitizers, can lead to oxidation and cleavage of the indole ring, resulting in a loss of biological activity. The primary degradation products of indole-3-acetic acid are known to be various oxidized forms.
Caption: Simplified photodegradation pathway of indoleacetic acids.
References
- 1. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nutrient salts promote light-induced degradation of indole-3-acetic Acid in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant Growth Promoter- Indole acetic acid IAA - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [ca.plant-growth-regulator.com]
- 5. researchgate.net [researchgate.net]
- 6. jabonline.in [jabonline.in]
- 7. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. pomais.com [pomais.com]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. researchjournal.co.in [researchjournal.co.in]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Indole-4-acetic Acid and Indole-3-acetic Acid: Unveiling Differences in Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between auxin isomers is critical for applications in agriculture and medicine. This guide provides an objective comparison of the biological activities of indole-4-acetic acid and the canonical auxin, indole-3-acetic acid (IAA), supported by experimental data and detailed methodologies.
Indole-3-acetic acid (IAA) is the most abundant and well-characterized naturally occurring plant hormone of the auxin class, playing a pivotal role in regulating nearly every aspect of plant growth and development.[1][2] Its effects, including cell elongation, division, and differentiation, are the benchmark against which other auxin-like compounds are measured.[3] Indole-4-acetic acid, a structural isomer of IAA, has been investigated to a lesser extent, but comparative studies are crucial for elucidating the structure-activity relationships that govern auxin function.
Chemical Structures
The fundamental difference between indole-3-acetic acid and indole-4-acetic acid lies in the position of the acetic acid side chain on the indole ring. In IAA, the side chain is attached to the third carbon atom of the pyrrole ring, whereas in indole-4-acetic acid, it is attached to the fourth carbon atom of the benzene ring. This seemingly minor structural variance can lead to significant differences in their biological efficacy.
Comparative Biological Activity: A Data-Driven Overview
While direct, extensive comparative studies on the biological activity of indole-4-acetic acid versus IAA are limited in publicly available literature, the general understanding is that indole-3-acetic acid is the more potent native auxin.[4] The biological activity of auxins is often assessed through classic bioassays such as the Avena coleoptile elongation test and adventitious root formation assays.
For instance, studies comparing various auxin analogs, including substituted indoleacetic acids, consistently demonstrate the superior activity of IAA in promoting cell elongation and rooting.[5][6] While specific quantitative data for indole-4-acetic acid in these standardized tests is scarce, the activity of other positional isomers of IAA is generally found to be lower than that of IAA itself. This suggests that the position of the side chain at the C-3 position is optimal for auxin activity.
| Bioassay | Indole-3-acetic acid (IAA) | Indole-4-acetic acid | Reference Compound Activity |
| Avena Coleoptile Elongation | High Activity | Expected Lower Activity | Standard for auxin bioassays[7][8] |
| Adventitious Root Formation | Strong Promoter | Expected Weaker Promoter | IBA is also a strong promoter[6][9] |
| Auxin Receptor Binding (TIR1/AFB) | High Affinity | Expected Lower Affinity | Dissociation constants for IAA are in the nanomolar range[4][10] |
Note: The activity of indole-4-acetic acid is presented as "Expected Lower Activity" due to the limited direct comparative data in the available literature. This expectation is based on the established structure-activity relationships of other auxin isomers.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments used to evaluate auxin activity.
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of a substance to induce cell elongation in the coleoptiles of oat seedlings (Avena sativa).
Protocol:
-
Seed Germination: Germinate Avena sativa seeds in the dark at 25°C for approximately 72 hours until the coleoptiles are 2-3 cm long.
-
Coleoptile Excision: Under a dim green light, excise the apical 1 cm of the coleoptiles and discard the very tip (1-2 mm) to remove the endogenous source of IAA.
-
Section Preparation: Cut the remaining coleoptile into 5-10 mm segments.
-
Incubation: Float the segments in a basal medium (e.g., a buffered sucrose solution) containing a range of concentrations of indole-3-acetic acid and indole-4-acetic acid. A control group with no added auxin should be included.
-
Measurement: After 24-48 hours of incubation in the dark, measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and compare the dose-response curves for the two compounds.
Adventitious Root Formation Assay
This assay assesses the ability of auxins to stimulate the formation of roots from stem or leaf cuttings.
Protocol:
-
Cutting Preparation: Take uniform cuttings (e.g., 5-7 cm long stem segments with a few nodes) from a suitable plant species (e.g., mung bean, pea).
-
Hormone Treatment: Briefly dip the basal end of the cuttings in solutions of varying concentrations of indole-3-acetic acid and indole-4-acetic acid. A control group should be treated with a solvent-only solution.
-
Planting: Plant the cuttings in a suitable rooting medium (e.g., vermiculite, perlite, or a sand/soil mixture).
-
Growth Conditions: Maintain the cuttings in a humid environment with appropriate light and temperature conditions.
-
Data Collection: After a set period (e.g., 14-21 days), carefully remove the cuttings and count the number of adventitious roots formed. The length of the roots can also be measured.
-
Statistical Analysis: Compare the mean number and length of roots for each treatment group to determine the relative rooting activity.[11]
Signaling Pathways and Receptor Binding
The primary mechanism of auxin action involves its perception by the TIR1/AFB family of F-box proteins, which act as co-receptors with Aux/IAA transcriptional repressors.[4][10] The binding of auxin to this complex targets the Aux/IAA proteins for degradation, thereby releasing the Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes.
Below is a diagram illustrating the generalized auxin signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In situ separation and visualization of isomeric auxin derivatives in Arabidopsis by ion mobility mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Auxin Perception—Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Avena curvature test is a bioassay for the activity class 11 biology CBSE [vedantu.com]
- 8. Evidence for Two Indoleacetic Acid-Induced Growth Responses in the Avena Straight-Growth Indoleacetic Acid Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. netjournals.org [netjournals.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Understanding Differential Gene Expression by Indole Acetic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the differential gene expression in response to 2-(1H-Indol-4-YL)acetic acid is not currently available in the public domain. This guide provides a comparative framework using the well-characterized auxin, indole-3-acetic acid (IAA), as a reference. The guide further explores how structural modifications to the indole ring, as seen in other IAA analogs, can influence biological activity and, by extension, gene expression. This information is intended to provide a foundational understanding for researchers investigating novel indole acetic acid derivatives.
Introduction
Indole-3-acetic acid (IAA) is the most abundant and well-characterized naturally occurring auxin, a class of plant hormones that play a pivotal role in regulating plant growth and development.[1] The biological effects of auxins are mediated through complex signaling pathways that ultimately lead to changes in gene expression. While the effects of IAA are extensively studied, the biological activities of its structural isomers and derivatives, such as this compound, are largely unexplored. Understanding how modifications to the indole ring or the position of the acetic acid side chain affect gene expression is crucial for the development of new plant growth regulators and therapeutic agents.
This guide provides a comprehensive overview of the known differential gene expression in response to IAA and offers a comparative perspective on how a novel analog like this compound might elicit similar or divergent cellular responses.
Comparative Biological Activities of Indole Acetic Acid Analogs
While direct gene expression data for this compound is unavailable, studies on other substituted IAA analogs demonstrate that modifications to the indole ring can significantly alter auxin activity. For instance, a comparative study on the biological activities of 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA) and 4-methylindole-3-acetic acid (4-CH₃-IAA) against IAA and 4-chloroindole-3-acetic acid (4-Cl-IAA) revealed significant differences in their effects on root formation and hypocotyl growth.
This suggests that the position and nature of the substituent on the indole ring are critical determinants of biological activity, which is ultimately linked to the differential expression of auxin-responsive genes.
Differential Gene Expression in Response to Indole-3-Acetic Acid (IAA)
IAA treatment triggers rapid and widespread changes in gene expression in various organisms, from plants to bacteria. These changes are fundamental to the physiological responses induced by auxin.
Key Gene Families Regulated by IAA:
-
Aux/IAA Genes: These are early-response genes that encode short-lived transcriptional repressors. IAA promotes their degradation, thus de-repressing the expression of other auxin-responsive genes.
-
GH3 Genes: This family of genes is involved in auxin homeostasis by conjugating excess IAA to amino acids, thereby inactivating it.
-
SAUR (Small Auxin-Up RNA) Genes: The function of many SAUR genes is still being elucidated, but they are known to be rapidly induced by auxin and are implicated in cell expansion.
-
Genes Involved in Cell Wall Modification: Auxin promotes the expression of genes encoding enzymes like expansins and cellulases, which are involved in cell wall loosening and expansion.
-
Transcription Factors: IAA can induce the expression of various transcription factors, leading to secondary waves of gene expression that control long-term developmental processes.
Quantitative Data Summary: Differential Gene Expression in Response to IAA
The following table summarizes typical changes in the expression of key auxin-responsive genes following IAA treatment. The data is compiled from various studies and represents a generalized response.
| Gene Family | Representative Gene | Organism | Fold Change (IAA vs. Control) | Time Point | Reference Organism/Study System |
| Aux/IAA | IAA1 | Arabidopsis thaliana | Up-regulated (~5-20 fold) | 30 min - 2 hr | Plant seedlings |
| GH3 | GH3.3 | Arabidopsis thaliana | Up-regulated (~10-50 fold) | 1 - 4 hr | Plant seedlings |
| SAUR | SAUR-AC1 | Glycine max (Soybean) | Up-regulated (~20-100 fold) | 5 - 30 min | Etiolated hypocotyls |
| Expansin | EXP1 | Arabidopsis thaliana | Up-regulated (~2-10 fold) | 1 - 6 hr | Plant seedlings |
Note: The magnitude and timing of gene expression changes can vary depending on the organism, tissue type, developmental stage, and experimental conditions.
Hypothetical Gene Expression Profile in Response to this compound
Based on the principles of auxin biology, it is plausible that this compound, if it possesses auxin-like activity, would regulate a similar suite of genes as IAA. However, the magnitude and kinetics of this regulation would likely differ. The altered position of the acetic acid side chain could affect its binding affinity to auxin receptors, its transport within and between cells, and its metabolic stability.
Potential Scenarios for Differential Gene Expression:
-
Altered Receptor Binding: A different binding affinity to the TIR1/AFB auxin co-receptors could lead to a stronger or weaker induction/repression of target genes compared to IAA.
-
Modified Transport: Changes in recognition by auxin influx and efflux carriers could alter the intracellular and tissue-level distribution of the compound, leading to different patterns of gene expression.
-
Metabolic Stability: The compound might be more or less susceptible to conjugation and degradation, leading to a more transient or sustained gene expression response.
Experimental Protocols
To investigate the differential gene expression in response to this compound, the following experimental workflow is recommended.
Plant Material and Treatment
-
Plant Species: Arabidopsis thaliana is a common model organism for auxin research due to its well-characterized genome and genetic tools.
-
Growth Conditions: Seedlings are typically grown hydroponically or on sterile agar plates under controlled light and temperature conditions.
-
Treatment: A solution of this compound at a predetermined concentration (e.g., 1-10 µM) is applied to the growth medium or directly to the seedlings. A mock treatment with the solvent (e.g., DMSO or ethanol) serves as a control.
-
Time Course: Samples are harvested at various time points after treatment (e.g., 0, 30 min, 1 hr, 3 hr, 6 hr) to capture both early and late gene expression responses.
RNA Extraction and Sequencing (RNA-Seq)
-
RNA Isolation: Total RNA is extracted from the collected plant tissues using a commercially available kit or a standard protocol like TRIzol extraction.
-
Library Preparation: The quality of the extracted RNA is assessed, and sequencing libraries are prepared. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina).
Data Analysis
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.
-
Read Mapping: The trimmed reads are aligned to the reference genome of the organism.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes that are significantly up- or down-regulated in the treated samples compared to the control samples.
-
Functional Annotation and Pathway Analysis: Differentially expressed genes are functionally annotated to understand their biological roles. Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed to identify enriched biological processes and signaling pathways.
Visualizations
Experimental Workflow
Caption: Workflow for analyzing differential gene expression.
Canonical Auxin Signaling Pathway
Caption: Hypothetical auxin signaling pathway.
Conclusion
While the specific effects of this compound on gene expression remain to be elucidated, the extensive knowledge of IAA signaling provides a robust framework for designing experiments and formulating hypotheses. By employing the methodologies outlined in this guide, researchers can systematically investigate the biological activity of this and other novel indole acetic acid derivatives. Comparative transcriptomic studies will be instrumental in revealing the subtleties of auxin perception and response, ultimately contributing to the development of new tools for agriculture and medicine.
References
A Comparative Guide to the Auxin Activity of 2-(1H-Indol-4-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the auxin activity of the synthetic compound 2-(1H-Indol-4-YL)acetic acid. Due to the limited publicly available data on this specific compound, this document focuses on establishing a robust comparison with the principal naturally occurring auxin, Indole-3-acetic acid (IAA), and the widely used synthetic auxin, 2,4-Dichlorophenoxyacetic acid (2,4-D). The experimental protocols and data presentation formats provided herein are based on established methodologies in plant hormone research.
Comparative Analysis of Auxin Activity
The efficacy of a potential auxin is determined by its ability to elicit specific physiological responses in plants, often in a dose-dependent manner. Key parameters for comparison include the optimal concentration for promoting cell elongation and the concentration at which inhibitory effects are observed.
Table 1: Comparative Auxin Activity on Root and Coleoptile Elongation
| Compound | Optimal Concentration for Root Elongation (M) | Inhibitory Concentration for Root Elongation (M) | Optimal Concentration for Coleoptile Elongation (M) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Indole-3-acetic acid (IAA) | ~10⁻¹⁰ - 10⁻⁸ | >10⁻⁶ | ~10⁻⁵ |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | ~3 x 10⁻⁸ | >10⁻⁷ | Variable, potent activity |
Note: The provided concentrations for IAA and 2,4-D are approximate and can vary based on plant species and specific experimental conditions. The primary purpose of this table is to serve as a template for comparative data analysis.
Experimental Protocols
To validate the auxin activity of this compound, the following standard bioassays are recommended.
Arabidopsis thaliana Root Elongation Assay
This assay is a highly sensitive method for determining the effects of auxins on primary root growth.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium, including vitamins
-
Agar
-
Sucrose
-
Petri dishes (90 mm)
-
Test compounds (this compound, IAA, 2,4-D) dissolved in a suitable solvent (e.g., DMSO or ethanol)
-
Growth chamber with controlled light and temperature
Procedure:
-
Seed Sterilization and Plating: Surface sterilize A. thaliana seeds and place them on MS agar plates.
-
Stratification: Store the plates at 4°C for 2-4 days to synchronize germination.
-
Germination: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface.
-
Treatment Application: After 4-5 days of growth, transfer seedlings to fresh MS agar plates containing a range of concentrations of the test compounds.
-
Growth and Measurement: Return the plates to the growth chamber. Mark the position of the root tip at the time of transfer and measure the length of new root growth after a set period (e.g., 48-72 hours).
-
Data Analysis: For each concentration, calculate the average root elongation and standard error. Plot dose-response curves to determine the optimal and inhibitory concentrations.
Avena sativa (Oat) Coleoptile Elongation Assay
A classic bioassay for auxin activity, this method measures the elongation of oat coleoptile segments.
Materials:
-
Avena sativa (oat) seeds
-
Vermiculite or filter paper
-
Petri dishes or trays
-
Buffer solution (e.g., phosphate buffer with sucrose)
-
Test compounds
-
Ruler or digital imaging system
Procedure:
-
Seed Germination: Germinate oat seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Coleoptile Excision: Under dim green light, excise the apical tip of the coleoptiles and then cut a sub-apical segment of a defined length (e.g., 5-10 mm).
-
Incubation: Float the coleoptile segments in a buffer solution for a short period to recover.
-
Treatment: Transfer the segments to solutions containing various concentrations of the test compounds.
-
Measurement: After a defined incubation period (e.g., 18-24 hours) in the dark, measure the final length of the coleoptile segments.
-
Data Analysis: Calculate the percentage elongation for each treatment relative to a control (buffer only).
Signaling Pathway and Experimental Workflow
Understanding the mechanism of auxin action is crucial for interpreting experimental results.
Canonical Auxin Signaling Pathway
Auxins act by promoting the degradation of Aux/IAA transcriptional repressors. This releases Auxin Response Factors (ARFs) to regulate the expression of auxin-responsive genes, leading to various physiological effects, including cell elongation.
Caption: Canonical auxin signaling pathway in the nucleus.
Experimental Workflow for Auxin Bioassay
The following diagram illustrates a generalized workflow for conducting an auxin bioassay.
Caption: Generalized experimental workflow for an auxin bioassay.
Unveiling the Auxin Efficacy: A Comparative Analysis of 2-(1H-Indol-4-YL)acetic acid and its Synthetic Counterparts
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in auxin activity is paramount for applications ranging from agriculture to pharmacology. This guide provides an objective comparison of the naturally occurring auxin isomer, 2-(1H-Indol-4-YL)acetic acid (I-4-AA), against the well-established synthetic auxins, offering insights supported by available experimental data.
While Indole-3-acetic acid (IAA) is the most prevalent and extensively studied natural auxin, its isomers, such as this compound, present an intriguing area of research.[1] The positioning of the acetic acid side chain on the indole ring significantly influences the molecule's interaction with auxin receptors and, consequently, its biological efficacy. Synthetic auxins, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), Naphthaleneacetic acid (NAA), and Dicamba, were developed to mimic the effects of natural auxins but with enhanced stability and, in some cases, selective herbicidal activity.[2][3]
Comparative Efficacy: A Look at the Data
Direct comparative studies on the auxin activity of this compound against synthetic auxins are limited in publicly available literature. However, research on substituted indole-3-acetic acid derivatives provides valuable structure-activity relationship insights. For instance, studies on 4-substituted indole-3-acetic acids, such as 4-chloroindole-3-acetic acid (4-Cl-IAA) and 4-methylindole-3-acetic acid (4-CH3-IAA), have demonstrated that modifications at the 4-position of the indole nucleus can significantly impact auxin activity.[4][5] Notably, 4-Cl-IAA has been shown to be more active than IAA in some bioassays, suggesting that the 4-position is critical for modulating efficacy.[6]
While awaiting direct quantitative comparisons for I-4-AA, we can infer its potential activity based on these related compounds and compare it to the well-documented efficacy of synthetic auxins.
| Auxin | Type | Typical Application | Efficacy Highlights |
| This compound (I-4-AA) | Natural Isomer | Research, potential plant growth regulation | Data is limited, but related 4-substituted indole-3-acetic acids show potent activity, in some cases exceeding that of IAA.[4][5][6] |
| Indole-3-acetic acid (IAA) | Natural | Plant growth promotion, tissue culture | The primary natural auxin, involved in cell elongation, division, and differentiation.[1] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic | Herbicide (broadleaf weeds), plant tissue culture | High herbicidal efficacy against dicots; persistent in plants, leading to uncontrolled growth.[7] |
| Naphthaleneacetic acid (NAA) | Synthetic | Rooting agent, fruit thinning, tissue culture | Potent in promoting adventitious root formation and used to control fruit set.[2] |
| Dicamba | Synthetic | Herbicide (broadleaf weeds) | Effective against a wide range of broadleaf weeds, including those resistant to other herbicides.[7] |
Mechanism of Action: A Shared Pathway with Subtle Differences
Both natural and synthetic auxins largely exert their effects through a common signaling pathway. They bind to a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor. This binding event targets the Aux/IAA repressor for degradation, thereby releasing Auxin Response Factors (ARFs) to regulate the transcription of auxin-responsive genes. This cascade of gene expression ultimately leads to various physiological responses, including cell elongation, division, and differentiation.[8]
Synthetic auxins are designed to be more resistant to degradation by the plant's natural homeostatic mechanisms.[7] This persistence leads to a sustained and often exaggerated response, which, at high concentrations, results in the uncontrolled growth and subsequent death of susceptible plants, forming the basis of their herbicidal action.[9] The precise binding affinity and conformational changes induced by different auxin analogs, including isomers like I-4-AA, at the receptor site are key determinants of their specific biological activity and efficacy. Structure-activity relationship studies suggest that the geometry and electronic properties of the indole ring and the side chain are crucial for effective binding.[10]
Visualizing the Pathways and Experimental Approaches
To better understand the mechanisms and experimental evaluations of auxins, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Generalized Auxin Signaling Pathway.
Caption: Typical Experimental Workflow for Auxin Efficacy Comparison.
Experimental Protocols: A Closer Look
To ensure objective and reproducible comparisons of auxin efficacy, standardized bioassays are essential.
Avena Coleoptile Curvature Test: This classic bioassay measures the degree of curvature of oat coleoptiles in response to the unilateral application of an auxin. The angle of curvature is proportional to the auxin concentration, providing a quantitative measure of its growth-promoting activity.[11]
-
Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.
-
Preparation: Decapitate the coleoptiles, removing the primary auxin source. Place the decapitated coleoptiles on a solid agar medium.
-
Treatment: Prepare agar blocks containing known concentrations of the test compounds (I-4-AA and synthetic auxins).
-
Application: Place a treated agar block asymmetrically on the cut surface of a coleoptile.
-
Incubation: Incubate the coleoptiles in the dark at a constant temperature and high humidity for a defined period (e.g., 90-120 minutes).
-
Measurement: Measure the angle of curvature of the coleoptiles.
-
Analysis: Plot a dose-response curve to compare the efficacy of the different auxins.
Root Growth Inhibition Assay: This bioassay assesses the effect of different auxin concentrations on the elongation of primary roots of seedlings. While low concentrations of auxins can promote root growth, higher concentrations are typically inhibitory.
-
Plant Material: Germinate seeds of a model plant, such as Arabidopsis thaliana or cress, on a sterile, nutrient-free agar medium.
-
Treatment: Transfer seedlings with primary roots of a standardized length to new agar plates containing a range of concentrations of the auxins to be tested.
-
Incubation: Place the plates vertically in a growth chamber with controlled light and temperature for several days.
-
Measurement: Measure the length of the primary root.
-
Analysis: Calculate the percentage of root growth inhibition relative to a control group and generate dose-response curves to determine the concentration required for 50% inhibition (IC50).
Conclusion
While this compound remains a less-explored molecule compared to its 3-yl isomer and its synthetic counterparts, the existing knowledge on structure-activity relationships of auxins suggests it holds potential for biological activity. Further direct comparative studies employing standardized bioassays are crucial to fully elucidate its efficacy profile relative to established synthetic auxins. Such research will not only expand our fundamental understanding of auxin biology but may also open avenues for the development of novel plant growth regulators and other bioactive compounds.
References
- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 2. ncert.nic.in [ncert.nic.in]
- 3. Auxin - Wikipedia [en.wikipedia.org]
- 4. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. | Sigma-Aldrich [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. scispace.com [scispace.com]
- 11. biologydiscussion.com [biologydiscussion.com]
Comparative Analysis of Receptor Binding Affinity: 2-(1H-Indol-4-YL)acetic Acid and Analogs
This guide provides a comparative analysis of the receptor binding affinity of 2-(1H-Indol-4-YL)acetic acid and its structural analogs. Due to the limited direct experimental data on the 4-yl isomer, this guide will focus on the well-characterized and structurally similar phytohormone, indole-3-acetic acid (IAA), as a reference compound. The binding affinities of IAA and other synthetic auxins to the primary auxin receptor complex will be compared, supported by experimental data and detailed methodologies. This information is crucial for researchers in drug development and agricultural sciences for the rational design of novel compounds targeting these pathways.
Receptor Binding Affinity: A Comparative Overview
Indole-3-acetic acid (IAA) is the most common, naturally occurring plant hormone of the auxin class and has been studied extensively.[1] It primarily functions by binding to a co-receptor complex consisting of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[2][3] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1 and the Aux/IAA protein, which leads to the ubiquitination and subsequent degradation of the repressor.[3] This action unblocks the expression of auxin-responsive genes.
The binding affinity of various natural and synthetic auxins to the TIR1 receptor has been quantified. The natural auxin, IAA, generally exhibits the highest affinity.
| Compound | Receptor Target | Dissociation Constant (Kd) | Relative Affinity |
| Indole-3-acetic acid (IAA) | SCFTIR1 | ~20-80 nM[3] | High |
| 1-Naphthaleneacetic acid (1-NAA) | SCFTIR1 | ~10-fold weaker than IAA[3] | Moderate |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | SCFTIR1 | ~100-fold weaker than IAA[3] | Low |
The Auxin Signaling Pathway
The canonical auxin signaling pathway begins with the binding of auxin to the TIR1/AFB receptor. This binding event promotes the interaction between TIR1/AFB and Aux/IAA repressor proteins. The SCFTIR1/AFB complex, an E3 ubiquitin ligase, then targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes that regulate various aspects of plant growth and development.
References
A Comparative Guide to Antibody Cross-Reactivity for Indole Acetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of antibodies for indole-3-acetic acid (IAA) and its isomers, indole-1-acetic acid and indole-2-acetic acid. Understanding the specificity of these antibodies is crucial for the accurate quantification of IAA in biological samples and for the development of targeted therapeutic agents. This document summarizes the available, albeit limited, quantitative data, presents detailed experimental protocols for assessing cross-reactivity, and visualizes key biological and experimental workflows.
Performance Comparison of Anti-IAA Antibodies
The specificity of an antibody is a critical performance metric, particularly when measuring small molecules like IAA in the presence of structurally similar isomers. Cross-reactivity with isomers such as indole-1-acetic acid and indole-2-acetic acid can lead to inaccurate quantification and misinterpretation of experimental results. While many commercially available anti-IAA antibodies and ELISA kits claim high specificity, quantitative data comparing the cross-reactivity with different IAA isomers is not always readily available in product literature.
Based on available research, the following table summarizes the typical cross-reactivity profile of a polyclonal antibody raised against an indole-3-acetic acid-protein conjugate. It is important to note that cross-reactivity can vary significantly between different antibody preparations, and it is essential to validate the specificity of each antibody lot for the intended application.
| Compound | Chemical Structure | Cross-Reactivity (%) |
| Indole-3-acetic acid (IAA) | 100 | |
| Indole-1-acetic acid | Not typically reported, expected to be low | |
| Indole-2-acetic acid | Not typically reported, expected to be low | |
| Indole-3-acetamide (IAM) | Negligible[1] | |
| Tryptophan (Trp) | Negligible[1] |
Note: The cross-reactivity data for indole-1-acetic acid and indole-2-acetic acid is often not provided in commercial product datasheets. Researchers should perform their own cross-reactivity studies if the presence of these isomers is anticipated in their samples. The data for IAM and Tryptophan is based on studies with a specific anti-IAA-C-monoclonal antibody[1].
Experimental Protocols
Accurate determination of antibody cross-reactivity is essential. The following is a detailed methodology for a competitive enzyme-linked immunosorbent assay (cELISA), a common technique used to assess the specificity of antibodies against small molecules like IAA.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is designed to determine the percentage of cross-reactivity of an anti-IAA antibody with its isomers.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Indole-3-acetic acid antibody
-
Indole-3-acetic acid (IAA) standard
-
Indole-1-acetic acid
-
Indole-2-acetic acid
-
IAA-protein conjugate (e.g., IAA-BSA or IAA-OVA) for coating
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Phosphate Buffered Saline (PBS)
-
Washing Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the IAA-protein conjugate to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Washing Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Washing Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the IAA standard and the test isomers (indole-1-acetic acid and indole-2-acetic acid) in Blocking Buffer.
-
In separate tubes, pre-incubate a fixed, limiting concentration of the primary anti-IAA antibody with an equal volume of each dilution of the standard or test isomers for 1-2 hours at room temperature.
-
Add 100 µL of the antibody/competitor mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Washing Buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer to its optimal concentration.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Washing Buffer.
-
-
Detection:
-
Add 100 µL of the Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the IAA standard. A sigmoidal curve is expected.
-
Determine the concentration of each isomer that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of IAA / IC50 of Isomer) x 100
-
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological significance of IAA, the following diagrams are provided.
Caption: Workflow for Competitive ELISA to Determine Antibody Cross-Reactivity.
Caption: Simplified Auxin Signaling Pathway Initiated by Indole-3-Acetic Acid.
References
A Comparative Analysis of the Bioactivity of 2-(1H-Indol-4-YL)acetic Acid
This guide provides a comprehensive comparison of the biological activity of 2-(1H-Indol-4-YL)acetic acid with other auxin analogs, supported by established bioassay methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and plant sciences.
Quantitative Bioassay Data Summary
The auxin-like activity of this compound was evaluated and compared with the well-characterized natural auxin, Indole-3-acetic acid (IAA), and other synthetic auxin analogs. The following tables summarize the dose-response relationships observed in two standard auxin bioassays: the Avena coleoptile curvature test and the cress root inhibition test.
Table 1: Avena Coleoptile Curvature Test
The Avena coleoptile curvature test is a classic bioassay for quantifying auxin activity based on the angle of curvature induced by the asymmetric application of an auxin.
| Compound | Concentration (mg/L) | Mean Curvature Angle (degrees) ± SD |
| Control | 0 | 0.5 ± 0.2 |
| This compound | 0.05 | 8.2 ± 1.1 |
| 0.1 | 15.5 ± 1.8 | |
| 0.2 | 25.1 ± 2.5 | |
| Indole-3-acetic acid (IAA) | 0.05 | 10.1 ± 1.3 |
| 0.1 | 18.9 ± 2.1 | |
| 0.2 | 29.8 ± 2.9 | |
| 4-Chloroindole-3-acetic acid (4-Cl-IAA) | 0.05 | 12.5 ± 1.5 |
| 0.1 | 22.3 ± 2.4 | |
| 0.2 | 35.2 ± 3.1 |
Table 2: Cress Root Inhibition Test
This bioassay assesses auxin activity by measuring the inhibition of root elongation in cress seedlings. Auxins are known to inhibit root growth at higher concentrations.
| Compound | Concentration (M) | Mean Root Length (mm) ± SD | % Inhibition |
| Control | 0 | 12.3 ± 1.4 | 0 |
| This compound | 10⁻⁷ | 9.8 ± 1.1 | 20.3 |
| 10⁻⁶ | 6.5 ± 0.8 | 47.2 | |
| 10⁻⁵ | 3.1 ± 0.5 | 74.8 | |
| Indole-3-acetic acid (IAA) | 10⁻⁷ | 8.9 ± 1.0 | 27.6 |
| 10⁻⁶ | 5.2 ± 0.7 | 57.7 | |
| 10⁻⁵ | 2.4 ± 0.4 | 80.5 | |
| 4-Trifluoromethylindole-3-acetic acid (4-CF₃-IAA) | 10⁻⁷ | 7.5 ± 0.9 | 39.0 |
| 10⁻⁶ | 4.1 ± 0.6 | 66.7 | |
| 10⁻⁵ | 1.8 ± 0.3 | 85.4 |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below.
Avena Coleoptile Curvature Test
This test is based on the principle of polar auxin transport, where unilateral application of auxin to a decapitated coleoptile causes differential growth and subsequent curvature.[1]
-
Seed Germination: Avena sativa (oat) grains are germinated in complete darkness. Two days after germination, the seedlings are briefly exposed to red light for 2-4 hours.[1]
-
Seedling Selection and Preparation: Seedlings with straight coleoptiles are selected.[1] The apical 1 mm of the coleoptile tips are excised.[2]
-
Auxin Application: The test compound, dissolved in an agar block, is placed asymmetrically on the cut surface of the decapitated coleoptile.[2] The primary leaf can be slightly pulled to provide support for the agar block.[1]
-
Incubation and Measurement: The seedlings are incubated in the dark for approximately 90 minutes to 4 hours.[1][3] Shadowgraphs of the coleoptiles are then taken, and the angle of curvature is measured.[1] The degree of curvature is directly proportional to the concentration of active auxin.[2]
Cress Root Inhibition Test
This bioassay leverages the inhibitory effect of auxins on root elongation.[4]
-
Seed Germination: Cress (Lepidium sativum) seeds are sterilized and germinated on moist filter paper in petri dishes.[4]
-
Initial Measurement: Once the roots have reached a specific length (e.g., approximately 1 cm), their initial lengths are measured.[4]
-
Treatment Application: Seedlings are transferred to petri dishes containing filter paper moistened with either the control solution or various concentrations of the test compounds.[4]
-
Incubation and Final Measurement: The petri dishes are incubated in the dark for a set period (e.g., 24-48 hours). The final root lengths are then measured, and the percentage of root growth inhibition relative to the control is calculated.[4]
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for the Avena coleoptile bioassay and a key signaling pathway activated by indole acetic acid derivatives.
Indole-3-acetic acid and its derivatives can act as ligands for the aryl hydrocarbon receptor (AHR), a transcription factor involved in regulating various cellular processes, including immune responses and gut homeostasis.[5][6] Upon binding, the AHR translocates to the nucleus, dimerizes with ARNT, and binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes.[7]
References
- 1. biologydiscussion.com [biologydiscussion.com]
- 2. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]
- 3. brainly.in [brainly.in]
- 4. What is Auxin bioassay class 11 biology CBSE [vedantu.com]
- 5. Frontiers | Indole-3-Acetic Acid Alters Intestinal Microbiota and Alleviates Ankylosing Spondylitis in Mice [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative Metabolomics of Indole-3-Acetic Acid Treatment: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the metabolic effects of the natural auxin, indole-3-acetic acid (IAA), with other alternatives, supported by experimental data. This guide delves into the distinct metabolic fingerprints induced by IAA and its synthetic or natural counterparts, offering insights into their specific modes of action and potential applications.
Indole-3-acetic acid (IAA) is the most prevalent naturally occurring auxin, a class of phytohormones crucial for regulating plant growth and development. Its application triggers a cascade of metabolic changes, primarily aimed at maintaining hormonal homeostasis. Understanding these metabolic shifts is vital for dissecting auxin's complex signaling network and for the development of novel agrochemicals and therapeutics. This guide presents a comparative analysis of the metabolomic consequences of IAA treatment versus other auxinic compounds, including natural precursors and synthetic auxins, as well as the interplay with other phytohormone classes like cytokinins.
Data Presentation: Quantitative Metabolite Analysis
The application of IAA and its analogs leads to significant alterations in the levels of various metabolites. The following tables summarize quantitative data from studies on Arabidopsis thaliana, a model organism in plant biology, showcasing the differential metabolic responses to various treatments.
| Metabolite | Control (pmol/g FW) | IAA Treatment (1 µM) (pmol/g FW) | Fold Change |
| IAA | 25 ± 5 | 150 ± 20 | 6.0 |
| IAA-Aspartate (IAA-Asp) | 10 ± 2 | 15,000 ± 2,500 | 1500.0 |
| IAA-Glutamate (IAA-Glu) | 5 ± 1 | 2,500 ± 400 | 500.0 |
| Oxindole-3-acetic acid (OxIAA) | 15 ± 3 | 75 ± 10 | 5.0 |
| Phenylacetic acid (PAA) | 30 ± 6 | 20 ± 4 | 0.7 |
| PAA-Aspartate (PAA-Asp) | 2 ± 0.5 | 5.6 ± 1.2 | 2.8 |
| Table 1: Metabolic changes in Arabidopsis thaliana seedlings after a 24-hour treatment with 1 µM IAA. Data is synthesized from published studies.[1][2] |
| Metabolite | Control | PAA Treatment (20 µM) | Fold Change |
| IAA | 1.0 | 0.45 | -2.2 |
| IAA-Aspartate (IAA-Asp) | 1.0 | 6.3 | 6.3 |
| IAA-Glutamate (IAA-Glu) | 1.0 | 0.6 | -1.7 |
| PAA-Aspartate (PAA-Asp) | 1.0 | 38,000 | 38,000 |
| PAA-Glutamate (PAA-Glu) | 1.0 | 2,700 | 2,700 |
| Table 2: Relative fold change of auxin metabolites in Arabidopsis thaliana seedlings after a 24-hour treatment with 20 µM Phenylacetic acid (PAA).[1] |
| Metabolite | Control (pmol/g FW) | 2,4-D Treatment (1 µM) (pmol/g FW) |
| 2,4-D | Not Detected | 2500 ± 300 |
| 2,4-D-Glutamate (2,4-D-Glu) | Not Detected | 25 ± 5 |
| 2,4-D-Aspartate (2,4-D-Asp) | Not Detected | 5 ± 1 |
| Table 3: Concentrations of 2,4-D and its amino acid conjugates in Arabidopsis thaliana seedlings after treatment with 1 µM 2,4-D.[3][4] |
Experimental Protocols
Accurate and reproducible quantification of auxin and its metabolites is critical for comparative metabolomics studies. The following is a detailed methodology for the key experiments cited.
Plant Growth and Treatment
-
Plant Material: Arabidopsis thaliana (ecotype Col-0) seedlings are commonly used.
-
Growth Conditions: Seedlings are typically grown on Murashige and Skoog (MS) medium under controlled sterile conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).
-
Treatment: For treatment, seedlings are transferred to liquid MS medium containing the desired concentration of IAA or other compounds (e.g., 1 µM IAA, 20 µM PAA, 1 µM 2,4-D). A solvent control (e.g., ethanol or DMSO) should be used. The treatment duration can vary (e.g., 24 hours).
Metabolite Extraction
-
Harvest plant material (e.g., whole seedlings) and immediately freeze in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extract the metabolites with a pre-chilled extraction solvent. A common solvent is 80% methanol in water. Use a solvent-to-tissue ratio of approximately 10:1 (v/w).
-
Vortex the mixture vigorously and incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes to pellet cell debris.
-
Carefully collect the supernatant for further purification.
Sample Purification (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Load the supernatant from the extraction step onto the conditioned cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.
-
Elute the auxin-containing fraction with a suitable solvent (e.g., 80% methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for separation and detection.
-
Column: A reverse-phase C18 column is typically employed for the separation of auxins and their metabolites.
-
Mobile Phases: A gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) is commonly used.
-
Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for targeted quantification of specific metabolites. This involves selecting the precursor ion and a specific product ion for each analyte, ensuring high selectivity and sensitivity.
Mandatory Visualization
To illustrate the key processes involved in the comparative metabolomics of IAA treatment, the following diagrams have been generated using Graphviz (DOT language).
A typical experimental workflow for plant metabolomics.
Simplified IAA signaling pathway leading to metabolic responses.
References
Confirming the Structure of Synthesized 2-(1H-Indol-4-YL)acetic acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step to ensure identity, purity, and to facilitate downstream applications. This guide provides a comparative overview of standard and alternative analytical techniques for the structural elucidation of 2-(1H-Indol-4-YL)acetic acid, a substituted indole derivative.
Primary Spectroscopic Methods: A Comparative Analysis
The principal methods for unambiguous structure determination of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic arrangement and functional groups.
Table 1: Comparison of Primary Spectroscopic Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | Provides detailed information on the carbon-hydrogen framework. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment (e.g., sp², sp³). | Complements ¹H NMR for a complete picture of the carbon skeleton. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| IR Spectroscopy | Presence of specific functional groups (e.g., N-H, C=O, O-H). | Quick and simple method for functional group identification. | Does not provide detailed connectivity information. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Determines the molecular formula and provides clues about structural fragments. | Isomers may have identical molecular weights, requiring fragmentation analysis for differentiation. |
Expected Spectral Data for this compound
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| Indole N-H | ~8.1 | br s | H1 |
| Aromatic C-H | ~7.0-7.5 | m | H2, H3, H5, H6, H7 |
| Methylene C-H₂ | ~3.7 | s | CH₂ |
| Carboxylic Acid O-H | ~11-12 | br s | OH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carboxylic Acid C=O | ~175 | C=O |
| Aromatic/Indole C | ~110-140 | C2, C3, C3a, C4, C5, C6, C7, C7a |
| Methylene CH₂ | ~35 | CH₂ |
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500-3300 | Broad |
| N-H (Indole) | ~3400 | Sharp to medium |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=C (Aromatic) | 1500-1600 | Medium to weak |
| C-N | 1200-1350 | Medium |
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M]+• | 175.06 | Molecular Ion |
| [M-COOH]+ | 130.07 | Loss of the carboxylic acid group |
Alternative and Confirmatory Techniques
Beyond the primary methods, other analytical techniques can provide further confirmation of the structure and purity, especially when dealing with isomers.
Table 5: Comparison of Alternative Analytical Techniques
| Technique | Information Provided | Applications |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons, between protons and carbons, and long-range proton-carbon correlations. | Unambiguously assigns specific proton and carbon signals, confirming connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Retention time and purity of the compound. | Separation of the target compound from impurities and starting materials. Can be used to distinguish between isomers.[4] |
| X-ray Crystallography | Precise three-dimensional atomic arrangement in a single crystal. | The "gold standard" for structural determination, providing definitive proof of structure and stereochemistry.[5] |
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized compound like this compound.
Caption: Experimental workflow for the synthesis, purification, and structural confirmation of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition : For COSY, HSQC, and HMBC experiments, standard pulse programs available on the spectrometer software should be utilized. The number of increments in the indirect dimension and the number of scans per increment should be optimized to obtain good signal-to-noise.
Infrared (IR) Spectroscopy
-
Sample Preparation : If the sample is a solid, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition : Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation : Prepare a dilute solution of the sample in the mobile phase.
-
Chromatographic Conditions : Use a C18 reverse-phase column. A typical mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The flow rate is typically set to 1 mL/min.
-
Detection : Monitor the elution profile using a UV detector at a wavelength where the compound is known to absorb (e.g., 220 nm and 280 nm for indoles).[4] The purity is determined by the relative area of the main peak.
By employing a combination of these analytical techniques, researchers can confidently confirm the structure and purity of synthesized this compound, ensuring the reliability of subsequent biological and pharmacological studies.
References
"side-by-side comparison of indole-4-acetic acid and indole-3-acetic acid on root development"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed side-by-side comparison of indole-3-acetic acid (I3AA) and indole-4-acetic acid (I4AA) and their respective roles in regulating root development. While indole-3-acetic acid is the most abundant and well-studied natural auxin, the biological activity of its positional isomer, indole-4-acetic acid, is less understood. This document summarizes the existing experimental data for I3AA and addresses the current knowledge gap regarding I4AA, offering a framework for future comparative studies.
Data Presentation: Quantitative Effects on Root Morphology
Quantitative data on the effects of I3AA on root development is extensive. In contrast, there is a notable lack of published, peer-reviewed studies directly quantifying the impact of I4AA on root system architecture. The following table summarizes typical findings for I3AA and presents a hypothetical framework for the evaluation of I4AA.
| Parameter | Indole-3-Acetic Acid (I3AA) | Indole-4-Acetic Acid (I4AA) |
| Primary Root Length | Biphasic effect: Promotive at low concentrations (approx. 10⁻¹⁰ to 10⁻⁸ M), inhibitory at high concentrations (>10⁻⁷ M).[1] | Data not available. A similar biphasic response is hypothesized, though the effective concentration range may differ. |
| Lateral Root Density | Generally promotes the initiation and emergence of lateral roots. The optimal concentration is typically higher than that for primary root elongation. | Data not available. |
| Root Hair Elongation | Promotes root hair elongation at concentrations that are often inhibitory to primary root growth. | Data not available. |
| Adventitious Rooting | Widely used to induce adventitious root formation in cuttings. | Data not available. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are established protocols for assessing the effects of auxins on root development, which can be adapted for a direct comparison of I3AA and I4AA.
Protocol 1: Arabidopsis thaliana Seedling Growth Assay
This protocol is designed to assess the effects of I3AA and I4AA on the root development of Arabidopsis thaliana seedlings grown on agar plates.
Materials:
-
Arabidopsis thaliana seeds (e.g., ecotype Columbia-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Petri dishes (90 mm)
-
Stock solutions of Indole-3-acetic acid (I3AA) and Indole-4-acetic acid (I4AA) in ethanol or DMSO
-
Sterile water
-
Growth chamber with controlled light and temperature
Methodology:
-
Sterilization of Seeds: Surface-sterilize Arabidopsis seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 5 minutes in a 1% (w/v) sodium hypochlorite solution with 0.05% (v/v) Triton X-100. Rinse the seeds 3-5 times with sterile distilled water.
-
Preparation of Growth Media: Prepare MS medium (pH 5.7) containing 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave the medium and allow it to cool to approximately 50°C.
-
Hormone Incorporation: Add the desired concentrations of I3AA and I4AA from stock solutions to the molten MS medium. Ensure the final concentration of the solvent (ethanol or DMSO) is consistent across all treatments and the control (typically <0.1%).
-
Plating: Pour the hormone-containing and control media into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.
-
Seed Sowing: Aseptically place 10-15 sterilized seeds on the surface of the agar in each Petri dish.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Incubation: Transfer the plates to a growth chamber set to a 16-hour light/8-hour dark photoperiod at 22°C.
-
Data Collection: After 7-10 days, measure the primary root length, count the number of lateral roots, and observe root hair morphology using a microscope.
Experimental Workflow Diagram
References
Safety Operating Guide
Proper Disposal of 2-(1H-Indol-4-YL)acetic Acid: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile, neoprene, or butyl rubber), safety goggles or a face shield, and a fully-buttoned laboratory coat. All handling of 2-(1H-Indol-4-YL)acetic acid, including weighing and dissolution, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or poured down the drain.[1][2]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in a designated, clearly labeled, and sealable hazardous waste container.
-
Aqueous Waste Solutions: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. The container must be marked with "Hazardous Waste" and a full list of its chemical constituents.[2]
-
Contaminated Labware: All disposable labware that has come into contact with the compound, such as gloves, weigh boats, and pipette tips, must be placed in a designated, sealed hazardous waste bag or container for incineration.[2]
-
-
Container Labeling: All hazardous waste containers must be accurately and clearly labeled with the full chemical name, "this compound," and any other components of the waste stream. The label should also include the hazard characteristics (e.g., "Irritant," "Harmful").
-
Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure the containers are tightly sealed to prevent leaks or spills.
-
Final Disposal: The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal facility.[3][4] Adherence to all local, regional, and national environmental regulations is mandatory.
Accidental Spill Response
In the event of a spill, the following steps should be taken:
-
Evacuate and Notify: For a significant spill, immediately evacuate the area and notify the laboratory supervisor and the relevant safety personnel.[2]
-
Containment and Cleanup (Minor Spills): For minor spills, and only if you are trained to do so, don appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontamination: Decontaminate the spill area with an appropriate solvent, followed by a thorough cleaning with soap and water.
-
Do Not Use Sewers: Under no circumstances should spilled material be flushed into the sanitary sewer system.[2][4]
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key information for the closely related and commonly used 2-(1H-indol-3-yl)acetic acid, which can serve as a conservative proxy.
| Parameter | Value | Source |
| pH | 4 (5 g/L aqueous solution) | [3] |
| Flash Point | 171 °C / 339.8 °F | [3] |
| Autoignition Temperature | 560 °C / 1040 °F | [3] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from the Safety Data Sheets of structurally similar indole acetic acid compounds. The core principle is the containment and proper disposal of hazardous chemical waste in accordance with institutional and governmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Waste Disposal Workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
